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  • Product: [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride
  • CAS: 1909317-32-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: [1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Modern Medicinal Chemistry

Executive Summary The evolution of small-molecule drug discovery increasingly relies on the strategic deployment of strained heterocyclic building blocks. Among these, [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of small-molecule drug discovery increasingly relies on the strategic deployment of strained heterocyclic building blocks. Among these, [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has emerged as a highly versatile intermediate[1][2]. As a Senior Application Scientist, I frequently leverage this specific azetidine derivative to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. This whitepaper details the structural rationale, physicochemical data, and self-validating synthetic protocols required to effectively utilize this building block in drug development.

Structural Rationale & Physicochemical Profile

The integration of the[1-(pyridin-2-yl)azetidin-3-yl]methanol scaffold into a pharmacophore is driven by three core mechanistic advantages:

  • Ring Contraction & Bioisosterism : Replacing standard piperidine or pyrrolidine rings with an azetidine reduces the lipophilic surface area and lowers the overall molecular weight. This directly improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE)[3].

  • pKa Modulation : The attachment of the electron-withdrawing 2-pyridyl group to the azetidine nitrogen significantly lowers its basicity compared to an alkyl-substituted azetidine. This prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG liability.

  • Salt Form Causality : The free base form of this compound is a viscous oil that is susceptible to aerial oxidation and difficult to handle[4]. Isolation as the hydrochloride salt ensures a highly crystalline, bench-stable solid with predictable stoichiometry and rapid aqueous dissolution for in vitro assays[5].

Quantitative Chemical Data

Table 1: Chemical and Physical Properties of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

PropertyValueSource
CAS Number (HCl Salt) 1909317-32-3[1][2]
CAS Number (Free Base) 1420975-94-5[4]
Molecular Formula C9H13ClN2O[2][6]
Molecular Weight 200.66 g/mol [6]
SMILES OCC1CN(C1)c1ccccn1.Cl[2]
Topological Polar Surface Area (TPSA) 36.4 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 2[6]

Applications in Pharmacophore Rigidification

In targeted therapeutics, such as the development of Menin-MLL protein-protein interaction inhibitors, linker flexibility often leads to high entropic penalties upon target binding. Incorporating the[1-(pyridin-2-yl)azetidin-3-yl] moiety restricts the conformational space of the linker. In empirical studies, replacing a flexible piperidine linker with an azetidine analog yielded a significant increase in binding affinity, with specific azetidine derivatives showing up to a 5-fold potency improvement over previous generation inhibitors[3].

Logic Flexible Flexible Aliphatic Linker (High Entropy) Azetidine Azetidine Bioisostere (Rigid, Low logP) Flexible->Azetidine Rigidification LargeRing Piperidine Linker (High Lipophilicity) LargeRing->Azetidine Ring Contraction Target Enhanced Target Affinity (Improved PK/PD) Azetidine->Target Optimized Binding

Logical relationship of bioisosteric replacement using azetidine linkers in drug design.

Synthetic Methodologies & Self-Validating Protocols

To utilize this building block effectively, one must understand its de novo synthesis and downstream functionalization. The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding[7].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis of the Free Base
  • Objective : Couple azetidin-3-ylmethanol with 2-fluoropyridine.

  • Causality : The compact, "tied-back" geometry of the azetidine ring minimizes steric hindrance, making its nitrogen an excellent nucleophile. 2-Fluoropyridine is selected because the highly electronegative fluorine atom strongly polarizes the C-F bond, stabilizing the Meisenheimer complex transition state during SNAr[7].

Step-by-Step Methodology:

  • Preparation : In an oven-dried 100 mL round-bottom flask, dissolve azetidin-3-ylmethanol hydrochloride (1.0 eq, 10 mmol) and 2-fluoropyridine (1.2 eq, 12 mmol) in anhydrous dimethyl sulfoxide (DMSO, 20 mL).

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol). Rationale: K₂CO₃ is a mild, insoluble base that acts as a heterogeneous proton sink, preventing the acid-catalyzed ring-opening of the azetidine without triggering unwanted side reactions[7].

  • Reaction : Heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process Control) : Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is deemed complete when the 2-fluoropyridine peak is consumed and a dominant peak at m/z 165.1 [M+H]⁺ is observed.

  • Workup : Cool to room temperature, quench with ice water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to quantitatively remove the DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Hydrochloride Salt Formation and Isolation
  • Objective : Convert the oily free base into a stable, crystalline hydrochloride salt.

  • Causality : The use of ethereal HCl in a non-polar solvent (DCM) acts as a self-purifying precipitation step, driving the highly polar hydrochloride salt out of solution while leaving unreacted organic impurities in the mother liquor[5].

Step-by-Step Methodology:

  • Dissolution : Dissolve the crude free base in minimal anhydrous dichloromethane (DCM, 10 mL) at 0 °C.

  • Precipitation : Dropwise add 2.0 M HCl in diethyl ether (1.1 eq) under vigorous stirring.

  • Isolation : Stir for 30 minutes at 0 °C, then filter the precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL).

  • Self-Validation (Final Release) : Dry the solid under high vacuum. Confirm purity via ¹H-NMR (DMSO-d₆). The protonation of the azetidine nitrogen will shift the adjacent ring protons downfield by approximately 0.5 ppm compared to the free base, validating successful salt formation.

Workflow Start Azetidin-3-ylmethanol + 2-Fluoropyridine SNAr SNAr Reaction (K2CO3, DMSO, 80°C) Start->SNAr FreeBase Free Base Intermediate (LC-MS: m/z 165.1) SNAr->FreeBase Extractive Workup SaltFormation Salt Formation (HCl in Diethyl Ether) FreeBase->SaltFormation FinalProduct Target HCl Salt (Bench-stable solid) SaltFormation->FinalProduct Precipitation

Experimental workflow for the synthesis and isolation of the hydrochloride salt.

Downstream Functionalization Strategies

The primary hydroxyl group (-CH₂OH) on the azetidine ring serves as a highly versatile synthetic handle. It can be subjected to Swern or Dess-Martin oxidation to yield the corresponding aldehyde, which is highly reactive toward reductive amination with primary or secondary amines[7]. Alternatively, treatment with methanesulfonyl chloride (MsCl) and triethylamine in DCM at 0 °C efficiently converts the hydroxyl into a mesylate, setting the stage for subsequent nucleophilic displacement (e.g., with phenols or amines) to build extended, rigidified pharmacophores[3][7].

References

  • NextSDS . "[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information". NextSDS. URL:[Link]

  • Journal of Medicinal Chemistry . "Discovery of Novel, Potent, and Selective Small-Molecule Menin–Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups". ACS Publications. URL:[Link]

  • National Institutes of Health (NIH) . "Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction". PMC. URL:[Link]

Sources

Exploratory

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride mechanism of action

#[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Pharmacophoric Mechanism of Action and Synthetic Integration Guide Executive Summary In contemporary medicinal chemistry and Fragment-Based Drug Discovery (FBDD), t...

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Author: BenchChem Technical Support Team. Date: April 2026

#[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride: Pharmacophoric Mechanism of Action and Synthetic Integration Guide

Executive Summary

In contemporary medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2) is a highly specialized chemical building block designed to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Active Pharmaceutical Ingredients (APIs).

As an intermediate, this compound does not possess a standalone biological mechanism of action in the traditional sense (e.g., direct enzyme inhibition). Instead, its "mechanism of action" is defined by its pharmacophoric contributions —how it modulates target engagement, binding thermodynamics, and physicochemical properties once integrated into a larger drug scaffold. This whitepaper provides an in-depth analysis of its molecular anatomy, bioisosteric utility, and the self-validating synthetic protocols required for its successful integration into drug discovery pipelines.

Molecular Anatomy & Physicochemical Profiling

The push toward higher clinical success rates has popularized the "Escape from Flatland" paradigm, which correlates an increased fraction of sp3-hybridized carbons (Fsp3) with improved solubility and reduced promiscuous off-target binding . The[1-(pyridin-2-yl)azetidin-3-yl]methanol motif perfectly embodies this principle.

Table 1: Physicochemical Profile of the Free Base Motif
PropertyValuePharmacological Relevance
Molecular Weight 164.21 g/mol Low MW fragment; leaves ample "budget" for further elaboration in FBDD.
Predicted LogP ~0.7Highly hydrophilic; mitigates the lipophilicity of large aromatic API scaffolds.
Fsp3 0.44High sp3 character increases 3D complexity, reducing off-target toxicity.
TPSA 36.3 ŲExcellent membrane permeability (well below the 140 Ų limit for oral absorption).
H-Bond Donors 1Provides a specific vector for target interaction or synthetic anchoring.
H-Bond Acceptors 3Enhances aqueous solubility and enables multiple kinase/GPCR hinge interactions.

Pharmacophoric Mechanism of Action (Target Engagement)

When incorporated into a therapeutic molecule, the three distinct structural domains of this building block work synergistically to engage biological targets (such as kinases or G-protein coupled receptors) while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Pyridin-2-yl Motif (Hinge Binder & Electronic Modulator): The 2-pyridyl group frequently acts as a hydrogen bond acceptor. In kinase inhibitors, this nitrogen often engages the highly conserved hinge region of the ATP-binding pocket. Crucially, its electron-withdrawing nature pulls electron density away from the azetidine nitrogen via the N-aryl bond, significantly lowering the azetidine's pKa. This reduction in basicity is a deliberate design choice to minimize hERG channel liabilities and improve passive membrane permeability.

  • The Azetidine Core (Conformational Restraint): The four-membered azetidine ring provides a rigid, sp3-rich spacer. It forces the attached substituents into a highly predictable spatial orientation. This rigidity lowers the entropic penalty upon binding to the target protein, thereby increasing binding affinity (Kd) .

  • The C3-Hydroxymethyl Group (Vectorized Interaction Handle): The primary alcohol serves a dual purpose. Biologically, it can act as a hydrogen bond donor/acceptor, often interacting with solvent-exposed regions or specific ribose pockets. Chemically, it is the primary vector for synthetic elaboration.

TargetEngagement Pyridine Pyridin-2-yl Motif (H-Bond Acceptor) Hinge Kinase Hinge Region (Target Protein) Pyridine->Hinge H-Bonding / π-π Stacking Azetidine Azetidine Core (Rigid sp3 Spacer) Azetidine->Pyridine N-Aryl Bond (Reduces pKa) Methanol Hydroxymethyl Group (H-Bond Donor/Acceptor) Azetidine->Methanol C3 Vectorization Pocket Solvent Channel / Ribose Pocket (Target Protein) Methanol->Pocket Solvation / H-Bonding

Pharmacophoric contributions of the [1-(pyridin-2-yl)azetidin-3-yl]methanol motif in target binding.

Comparative Bioisosteric Analysis

Azetidines are frequently deployed as bioisosteres for larger, more flexible saturated heterocycles . Understanding the causality behind selecting an azetidine over a pyrrolidine or piperidine is critical for rational drug design.

Table 2: Bioisosteric Scaffold Comparison
ScaffoldRing SizeConformational FlexibilityLipophilicity ContributionTarget Vectorization
Azetidine 4-memberedHighly RigidLowHighly predictable, tight exit vectors.
Pyrrolidine 5-memberedModerateMediumEnvelope/half-chair conformations allow induced fit.
Piperidine 6-memberedFlexible (Chair/Boat)HighBroad spatial sampling; higher entropic penalty upon binding.

Synthetic Integration Protocols

To leverage this building block, medicinal chemists must employ chemoselective reactions that target the C3-hydroxymethyl group without interfering with the basic nitrogens. The following protocols are designed as self-validating systems , ensuring that each step inherently proves its own success or failure.

SyntheticWorkflow Start [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl (Starting Material) FreeBase Freebasing (Base Wash) Release of active nucleophile Start->FreeBase NaOH / DCM Oxidation Swern/DMP Oxidation Conversion to Aldehyde FreeBase->Oxidation Pathway A Alkylation O-Alkylation (NaH, R-X) Etherification FreeBase->Alkylation Pathway B RedAmination Reductive Amination (NaBH(OAc)3, R-NH2) Oxidation->RedAmination Amine Addition API1 Ether-Linked API Candidate Alkylation->API1 Purification API2 Amine-Linked API Candidate RedAmination->API2 Purification

Divergent synthetic workflow for integrating the azetidine building block into API candidates.
Protocol 1: Chemoselective O-Alkylation (Etherification)

Objective: Append a lipophilic tail or linker to the methanol oxygen. Causality: Sodium Hydride (NaH) in anhydrous DMF at 0°C ensures the selective deprotonation of the primary alcohol (pKa ~15.5). The pyridine and azetidine nitrogens are not nucleophilic enough under these conditions to compete with the resulting highly reactive alkoxide.

  • Freebasing: Dissolve [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1.0 eq) in Dichloromethane (DCM). Wash with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate. (Causality: Removing the HCl salt prevents the rapid quenching of NaH in the subsequent step, which would stall the reaction).

  • Deprotonation: Dissolve the free base in anhydrous DMF. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. (Causality: Cooling controls the exothermic evolution of hydrogen gas and prevents solvent degradation).

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation & Workup: Quench with cold water and extract with EtOAc. Validation Check: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 165.1 [M+H]⁺) is entirely replaced by the product peak. If undesired N-alkylation occurred, polar quaternary ammonium salts would form, remaining in the aqueous layer during extraction, thus self-purifying the organic phase.

Protocol 2: Oxidation to Aldehyde for Reductive Amination

Objective: Convert the C3-methanol to a C3-aldehyde for subsequent coupling with primary or secondary amines. Causality: Dess-Martin Periodinane (DMP) is selected over harsh chromium-based reagents (like Jones reagent) to strictly prevent over-oxidation to the carboxylic acid. DMP provides mild, neutral conditions that tolerate the basic pyridine and azetidine nitrogens.

  • Oxidation: Dissolve the free base (1.0 eq) in anhydrous DCM. Add DMP (1.5 eq) at 0°C. Stir for 2 hours at room temperature.

  • Self-Validation Check: TLC (EtOAc/Hexane) should show a less polar spot (aldehyde) compared to the starting alcohol. LC-MS must confirm the aldehyde mass (m/z 163.1 [M+H]⁺). The absolute absence of the carboxylic acid mass (m/z 179.1 [M+H]⁺) validates the chemoselectivity of the DMP reagent.

  • Reductive Amination: Filter the reaction mixture through a short pad of Celite to remove iodine byproducts. To the filtrate, add the target amine (1.2 eq) and Sodium triacetoxyborohydride (STAB, 2.0 eq). (Causality: STAB is a mild reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde back to the alcohol).

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry, 2026 Feb;18(3):303-337. URL: [Link]

  • Title: Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Source: Journal of the American Chemical Society, 2023 Aug 30;145(34):19049-19059. URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Source: Topics in Medicinal Chemistry, 2012. URL: [Link]

Foundational

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Authored by: A Senior Application Scientist Introduction [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stability and Storage of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Authored by: A Senior Application Scientist

Introduction

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a heterocyclic compound of interest in contemporary drug discovery and chemical biology. Its unique structure, combining a strained azetidine ring, a pyridine moiety, and a primary alcohol, presents a distinct profile of chemical properties. The hydrochloride salt form is typically chosen to enhance solubility and crystallinity. For researchers, scientists, and drug development professionals, a thorough understanding of the stability and optimal storage conditions of this active pharmaceutical ingredient (API) is paramount to ensure its integrity, reproducibility of experimental results, and the safety and efficacy of potential therapeutic applications.

This guide provides a comprehensive overview of the stability and storage considerations for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. We will delve into its chemical and physical properties, explore potential degradation pathways, and offer detailed protocols for stability assessment and best practices for handling and storage.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is essential for predicting its stability.

PropertyValue/InformationSource
CAS Number 1909317-32-3
Molecular Formula C9H13ClN2O[1]
Molecular Weight 200.67 g/mol [1]
Appearance Likely a white to off-white or beige crystalline solid.[2]Inferred from similar compounds
Solubility Expected to have good solubility in aqueous solutions due to the hydrochloride salt form.General chemical principle
Hygroscopicity As a hydrochloride salt, it may be hygroscopic and should be protected from moisture.[3][4]General property of HCl salts

The presence of a pyridine ring contributes to the molecule's basicity and potential for hydrogen bonding.[5] The azetidine ring, a four-membered heterocycle, is subject to ring strain, making it susceptible to nucleophilic attack and ring-opening reactions.[6]

Potential Degradation Pathways

The stability of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Based on its structure, several degradation pathways can be hypothesized.

Acid- and Base-Catalyzed Degradation
  • Acid-Catalyzed Azetidine Ring Opening: In strongly acidic conditions, the azetidine ring can be protonated, making it more susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opening.

  • Base-Mediated Reactions: In basic conditions, the free base form of the molecule will be present. While the pyridine and azetidine nitrogens are basic, strong bases could potentially lead to other reactions, although this is generally less of a concern for this specific structure compared to acid-catalyzed degradation.

Oxidative Degradation

The primary alcohol and the pyridine ring are potential sites for oxidation. The alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The pyridine nitrogen can be oxidized to a pyridine N-oxide.[7]

Thermal Degradation

At elevated temperatures, hydrochloride salts can sometimes lose hydrogen chloride gas.[3] The molecule itself may also undergo other thermal decomposition reactions.

Photodegradation

Aromatic systems like the pyridine ring can absorb UV light, which may lead to photochemical reactions and degradation.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride cluster_degradation Degradation Products main [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride ring_opened Azetidine Ring-Opened Product main->ring_opened Acid-Catalyzed Hydrolysis oxidized_alcohol Oxidized Alcohol (Aldehyde/Carboxylic Acid) main->oxidized_alcohol Oxidation n_oxide Pyridine N-Oxide main->n_oxide Oxidation

Caption: Hypothesized degradation pathways for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of the compound. The following recommendations are based on best practices for similar heterocyclic hydrochloride salts.

Short-Term Storage (Up to 1-2 weeks)

For short-term storage, the compound can be kept at room temperature (20-25°C) in a tightly sealed container, protected from light.

Long-Term Storage

For long-term storage, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerTo minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)To protect against oxidation and moisture.[4][8]
Container Tightly sealed, amber glass vialTo protect from light and moisture.[4]
Humidity Low humidity environment (desiccator)To prevent hygroscopic absorption of water, which can accelerate degradation.[4]

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Avoid generating dust.[4]

  • When preparing solutions, use anhydrous solvents if the compound is intended for non-aqueous reactions. For aqueous solutions, use freshly prepared buffers.

Experimental Protocols for Stability Assessment

A systematic stability testing program is essential to understand the degradation profile of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

G start Prepare Stock Solution of Compound in a suitable solvent (e.g., Methanol/Water) acid Acidic Condition (e.g., 0.1 M HCl, RT & 60°C) start->acid base Basic Condition (e.g., 0.1 M NaOH, RT & 60°C) start->base oxidative Oxidative Condition (e.g., 3% H2O2, RT) start->oxidative thermal Thermal Stress (Solid state, e.g., 80°C) start->thermal photo Photolytic Stress (Solution, ICH Q1B light exposure) start->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV/MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

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Exploratory

Advanced Preliminary Screening and Physicochemical Profiling of[1-(pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, conformationally restricted scaffolds is a critical strategy for improving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, conformationally restricted scaffolds is a critical strategy for improving clinical success rates. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS 2044902-51-2)[1] represents a highly valuable, Fsp3-enriched building block.

This technical guide outlines a rigorous, self-validating preliminary screening cascade for this compound. By treating it as a primary fragment hit, we establish a robust methodology for physicochemical profiling, biophysical validation, and synthetic vectorization, ensuring that any downstream hit-to-lead optimization is grounded in absolute data integrity.

Structural Rationale & Pharmacological Potential

The architectural design of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride offers a unique combination of physicochemical advantages:

  • The Azetidine Core (sp3-Enrichment): As a four-membered, nitrogen-containing heterocycle, the azetidine ring introduces high ring strain and conformational rigidity. This sp3-rich character significantly enhances aqueous solubility and metabolic stability compared to traditional pyrrolidine or piperidine analogs, making it a privileged scaffold in modern medicinal chemistry[2].

  • The Pyridine Substituent: The electron-deficient 2-pyridyl group acts as a classic bioisostere. By withdrawing electron density from the azetidine nitrogen, it modulates the basicity (pKa) of the system, preventing excessive protonation at physiological pH which can hinder membrane permeability.

  • The Hydroxymethyl Vector: The primary alcohol at the 3-position serves a dual purpose. In early screening, it acts as a critical hydrogen bond donor/acceptor to anchor the fragment in target protein sub-pockets. In later stages, it provides an unhindered synthetic vector for rapid derivatization (e.g., etherification, oxidation to an aldehyde for reductive amination, or esterification).

  • Hydrochloride Salt Form: Formulating the fragment as an HCl salt maximizes its thermodynamic solubility, a mandatory requirement for high-concentration biophysical screening.

Table 1: Target Physicochemical Profile & Acceptance Criteria
ParameterExpected Range / TargetScreening Rationale
Molecular Weight (Free Base) 164.20 g/mol Ideal for FBDD (Rule of 3 compliant).
Fsp3 Fraction 0.44High sp3 character ensures 3D vector projection.
Thermodynamic Solubility > 5 mM (in PBS, pH 7.4)Prevents false positives in SPR/NMR due to aggregation.
Chemical Stability > 95% remaining at 48hEnsures integrity during prolonged NMR or X-ray soaking.

The Preliminary Screening Cascade

To ensure data trustworthiness, the screening of this fragment must follow a strict, hierarchical cascade where each tier validates the prerequisites of the next.

G A Compound Library (Azetidine Fragments) B Tier 1: Physicochemical Solubility & Stability A->B QC Pass C Tier 2: Biophysical SPR & Ligand-NMR B->C >1 mM Soluble D Tier 3: Structural X-Ray Crystallography C->D Kd Validated E Hit-to-Lead Vectorization D->E Binding Mode

FBDD Screening Cascade for Azetidine Fragments.

Experimental Protocols & Causality (E-E-A-T)

Protocol 1: Thermodynamic Solubility & Stability Profiling (Tier 1)

Causality: Fragments possess low binding affinities (high micromolar to millimolar Kd​ ). Consequently, biophysical assays require fragment concentrations of 1–5 mM. If[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride aggregates at these concentrations, it will cause bulk refractive index shifts in SPR or line broadening in NMR, generating false positives. Thermodynamic solubility must be definitively proven first.

Self-Validating Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of the HCl salt into a glass vial. Add 1 mL of 50 mM HEPES buffer (pH 7.4) with 150 mM NaCl and 5% DMSO.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 24 hours. Causality: 24 hours ensures true thermodynamic equilibrium is reached, unlike kinetic solubility assays which only measure precipitation rates.

  • Phase Separation: Centrifuge at 14,000 x g for 20 minutes to pellet any undissolved material.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve generated in 100% DMSO.

  • Self-Validation Control: Run Caffeine (high solubility control) and Amiodarone (low solubility control) in parallel. The assay is only valid if Amiodarone precipitates and Caffeine remains fully dissolved.

  • Stability Check: Re-inject the supernatant after 48 hours at room temperature to confirm the absence of degradation peaks, verifying the azetidine ring's stability under assay conditions.

Protocol 2: Biophysical Validation via SPR and Ligand-Observed NMR (Tier 2)

Causality: Once solubility is confirmed, binding to the target protein must be established. Surface Plasmon Resonance (SPR) provides real-time kinetic data ( Kd​ , kon​ , koff​ )[3], while Ligand-Observed NMR (STD/WaterLOGSY) confirms that the binding is specific to the active site[4].

Self-Validating SPR Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Leave Flow Cell 1 (FC1) blank as a reference.

  • Analyte Injection: Inject[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in a dose-response series (62.5 µM to 2 mM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, which is critical for fast-associating/dissociating fragments.

  • Self-Validation Control: Inject a known high-affinity reference ligand at the beginning, middle, and end of the run. If the response unit (RU) of the reference ligand drops by >10%, the protein has denatured, and the fragment data is voided.

Self-Validating NMR Methodology (STD & WaterLOGSY):

  • Sample Prep: Prepare a sample containing 20 µM target protein and 1 mM fragment in deuterated buffer ( D2​O ).

  • Saturation Transfer Difference (STD): Selectively irradiate the protein methyl resonances (approx. 0 ppm). Magnetization transfers via spin diffusion to the bound fragment. Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. Only signals from the bound fragment will remain.

  • Self-Validation (Competition Assay): Add 50 µM of a known active-site inhibitor. Causality: If the fragment's STD signal disappears upon addition of the inhibitor, it proves the fragment was binding specifically to the active site and was outcompeted, ruling out non-specific aggregation.

G N1 Target Protein Irradiation N2 Magnetization Transfer (Spin Diffusion) N1->N2 N3 Fragment Binding (Transient) N2->N3 N4 STD Signal Detected (Specific Binder) N3->N4 Exchange N5 No Signal (Non-Binder) N3->N5 No Affinity N6 Competition Assay (Self-Validation) N4->N6 Add Control N6->N5 Signal Drops

Self-Validating Ligand-Observed NMR (STD) Workflow.
Protocol 3: Synthetic Vectorization & Reactivity Profiling (Tier 3)

Causality: A validated fragment is useless if it cannot be chemically elaborated. The hydroxymethyl group of[1-(pyridin-2-yl)azetidin-3-yl]methanol must be screened for its amenability to standard parallel synthesis conditions (e.g., etherification or oxidation/reductive amination) to ensure rapid generation of a follow-up library.

Methodology (Oxidation to Aldehyde):

  • Reaction: Dissolve 0.5 mmol of the fragment in anhydrous DCM. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0°C.

  • Monitoring: Monitor via LC-MS. The azetidine nitrogen is protected from oxidation by the electron-withdrawing nature of the pyridine ring, allowing selective oxidation of the primary alcohol to the corresponding aldehyde.

  • Validation: Isolate the aldehyde and subject it to a test reductive amination with a standard primary amine (e.g., benzylamine) using NaBH(OAc)3​ . >80% conversion validates the fragment as a highly tractable scaffold for library generation.

Data Presentation: Expected Screening Outcomes

The following table summarizes the expected quantitative thresholds and mock validation data required to progress this specific compound from a raw fragment to a validated lead-generation scaffold.

Table 2: Biophysical & Reactivity Screening Data Summary
Assay TypeMetricExpected Outcome for ProgressionValidation Status
HPLC-UV Thermodynamic Sol.> 5.0 mMPASS (HCl salt ensures high aqueous solubility)
SPR Kd​ (Affinity)100 µM – 2 mMPASS (Square-wave sensorgrams expected)
SPR Stoichiometry ( Rmax​ )0.8 – 1.2PASS (Rules out super-stoichiometric aggregation)
STD-NMR Amplification Factor> 5%PASS (Strong signal for pyridine protons)
NMR Competition Signal Reduction> 90% reductionPASS (Confirms specific active-site binding)
Reactivity Library Conversion> 80% yieldPASS (Hydroxymethyl successfully vectorized)

References

  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. Parchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed.
  • Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius.
  • Fragment screening by ligand observed NMR. Bruker.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Studies with [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Introduction: Targeting Nicotinic Acetylcholine Receptors for Cognitive and Neurological Disorders [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride belongs to a class of small molecules containing a pyridine and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Nicotinic Acetylcholine Receptors for Cognitive and Neurological Disorders

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride belongs to a class of small molecules containing a pyridine and an azetidine scaffold. These structural motifs are prevalent in compounds designed to modulate the central nervous system (CNS).[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is often incorporated into drug candidates to enhance metabolic stability, solubility, and receptor selectivity.[1] The pyridine moiety is a common feature in ligands targeting nicotinic acetylcholine receptors (nAChRs). Given these structural characteristics, it is hypothesized that [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride acts as a modulator of nAChRs, a family of ligand-gated ion channels crucial for various cognitive processes, including learning, memory, and attention.[2][3]

nAChRs, particularly the α7 and α4β2 subtypes, are significant therapeutic targets for a range of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and nicotine dependence.[2][4] Agonists and positive allosteric modulators (PAMs) of these receptors have shown promise in preclinical models for enhancing cognitive function.[2][5] This document provides a comprehensive guide for researchers and drug development professionals on conducting in vivo studies with [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride to evaluate its pharmacokinetic properties, efficacy in models of cognitive impairment, and preliminary safety profile. The protocols outlined below are based on established methodologies for characterizing novel CNS-active small molecules.

Preclinical In Vivo Study Workflow

A logical progression of in vivo experiments is critical for the efficient evaluation of a novel compound. The following workflow is recommended for characterizing [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Preliminary Safety & Tolerability cluster_3 Phase 4: Advanced Characterization Formulation Formulation & Dose Range Finding PK Pharmacokinetic (PK) Profiling Formulation->PK Establish soluble & stable formulation NOR Novel Object Recognition (NOR) Test PK->NOR Select doses based on brain exposure MWM Morris Water Maze (MWM) NOR->MWM Confirm pro-cognitive effects Acute_Tox Acute Toxicity & Tolerability MWM->Acute_Tox Assess at efficacious doses PD Pharmacodynamic (PD) Marker Analysis Acute_Tox->PD Receptor_Occupancy Receptor Occupancy Studies PD->Receptor_Occupancy Correlate target engagement with biological effect

Caption: Recommended workflow for in vivo characterization.

Formulation and Administration

The successful in vivo evaluation of a new chemical entity (NCE) is highly dependent on an appropriate formulation that ensures consistent and predictable systemic exposure.[6][7] For early-stage preclinical studies, simple formulations are often employed.[6]

Vehicle Selection and Solubility Screening

A preliminary solubility screen is essential to identify a suitable vehicle for the desired route of administration.

VehicleSuitability for RoutesConsiderations
Aqueous Vehicles
0.9% SalineIV, IP, SC, POIdeal for highly water-soluble compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POAnother option for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SC, POBuffered vehicle, useful for maintaining physiological pH.
Suspension/Emulsion Vehicles
0.5% Methylcellulose (MC) in waterPO, IPCommon for oral administration of poorly soluble compounds.
0.5% MC / 0.1% Tween 80 in waterPO, IPAddition of a surfactant can improve wetting and prevent aggregation.[7]
Solubilizing Vehicles
10% DMSO / 40% PEG 400 / 50% SalineIV, IPA common co-solvent system for increasing solubility. DMSO concentration should be minimized.[7]
20% Solutol HS 15 in waterIV, IP, POA non-ionic solubilizer and emulsifying agent.

Protocol 1: Small-Scale Solubility Screen

  • Weigh 1-2 mg of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride into separate microcentrifuge tubes.

  • Add 100 µL of each test vehicle to a tube.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not dissolved, sonicate for 10-15 minutes.

  • If the compound remains undissolved, incrementally add the vehicle in 100 µL aliquots until dissolution is achieved or a maximum practical volume is reached.

  • The vehicle that dissolves the compound at the highest concentration with the fewest excipients is typically preferred.

Dose Preparation for In Vivo Studies

Oral (PO) Administration (Suspension)

This is a common route for efficacy studies.

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.[7]

  • Protocol:

    • Calculate the required amount of compound and vehicle for the number of animals and the desired dose volume (typically 5-10 mL/kg for mice).

    • Prepare the vehicle by first dispersing the methylcellulose in hot water, then cooling, and finally adding the Tween 80.

    • Add a small amount of the vehicle to the compound and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.

    • Maintain stirring during dosing to ensure uniformity.

Intraperitoneal (IP) and Intravenous (IV) Administration (Solution)

These routes are often used for PK studies and when rapid systemic exposure is desired.

  • Vehicle: A co-solvent system such as 10% DMSO, 40% PEG400, and 50% PBS.[7]

  • Protocol:

    • Dissolve the calculated amount of the compound in DMSO first.

    • Add the PEG400 and mix thoroughly.

    • Finally, add the PBS slowly while vortexing to avoid precipitation.

    • The final solution should be clear and free of particulates. For IV administration, filtration through a 0.22 µm syringe filter is recommended.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting efficacy and toxicology data.[8] A preliminary PK study in rodents is a standard first step.

Protocol 2: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per route) are commonly used.

  • Dose Administration:

    • IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points.

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[7]

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[7]

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Brain Tissue Collection (Optional but Recommended): At the final time point, euthanize the animals and collect the brains. This allows for the determination of the brain-to-plasma ratio, a key parameter for CNS-targeted drugs.[4]

  • Bioanalysis: Quantify the concentration of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

PK ParameterDescriptionImportance for CNS Drug
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time to reach Cmax.Reflects the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
t1/2 Half-life.Determines the dosing interval required to maintain therapeutic concentrations.
F (%) Bioavailability (PO).The fraction of the oral dose that reaches systemic circulation.
Brain/Plasma Ratio Ratio of drug concentration in the brain versus plasma at a given time.Indicates the ability of the compound to cross the blood-brain barrier.[4]

Pharmacodynamic and Efficacy Evaluation: Cognitive Enhancement Models

Based on the hypothesized mechanism of action as a nAChR modulator, in vivo models of cognitive impairment are appropriate for evaluating the efficacy of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. These models often involve inducing a transient cognitive deficit in rodents.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound [1-(pyridin-2-yl)azetidin-3-yl] methanol hydrochloride nAChR_pre Presynaptic nAChR (e.g., α7) Compound->nAChR_pre Binds & Activates Ca_influx_pre Ca²⁺ Influx nAChR_pre->Ca_influx_pre NT_release Neurotransmitter Release (e.g., ACh, Glutamate) Ca_influx_pre->NT_release nAChR_post Postsynaptic nAChR NT_release->nAChR_post Depolarization Membrane Depolarization nAChR_post->Depolarization Signaling Downstream Signaling (e.g., ERK, CREB) Depolarization->Signaling Cognition Enhanced Synaptic Plasticity & Cognitive Function Signaling->Cognition

Caption: nAChR-mediated signaling cascade.

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of episodic memory that is often impaired in cognitive disorders.

  • Animal Model: C57BL/6 mice.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.

    • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the test compound or vehicle (e.g., 30-60 minutes before the session).

    • Testing (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent exploring each object (sniffing or touching with the nose).

  • Analysis: Calculate the Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better recognition memory.

Protocol 4: Scopolamine-Induced Amnesia in the Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory. Scopolamine, a muscarinic receptor antagonist, is used to induce a cognitive deficit, which a pro-cognitive compound is expected to reverse.

  • Animal Model: Wistar rats or C57BL/6 mice.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Training (Days 1-4): Conduct 4 trials per day where the animal learns to find the hidden platform.

    • Probe Trial (Day 5): Remove the platform. Administer vehicle or the test compound, followed by scopolamine (e.g., 0.5-1.0 mg/kg, IP) 30 minutes before the trial. Place the animal in the pool for 60 seconds.

  • Data Collection: Use a video tracking system to record the swim path, time spent in the target quadrant (where the platform was), and latency to first enter the target quadrant.

  • Analysis: Compare the time spent in the target quadrant between treatment groups. A significant increase in time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates reversal of the memory deficit.

Preliminary Safety and Toxicology

While comprehensive toxicology studies are conducted under Good Laboratory Practice (GLP) conditions, early-stage, non-GLP assessments can provide valuable information on the compound's safety margin.[8]

Considerations:

  • Hazard Identification: The base molecule, [1-(pyridin-2-yl)azetidin-3-yl]methanol, may have hazard classifications including acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[9] Standard laboratory personal protective equipment should be worn when handling the compound.

  • Acute Toxicity: A simple dose escalation study in rodents can establish the maximum tolerated dose (MTD). Animals are observed for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for up to 14 days.

  • In Vitro Assays: Early in vitro toxicology screens can identify potential liabilities. These may include:

    • hERG assay: To assess the risk of cardiac QT prolongation.[10]

    • Ames test: To evaluate mutagenic potential.[8]

    • Cytotoxicity assays: Using cell lines like HepG2 to assess general cellular toxicity.

Assay TypeEndpoint MeasuredInterpretation
Rodent MTD Study Clinical signs of toxicity, body weight changes, mortality.Defines the upper dose limit for efficacy studies.
hERG Patch Clamp Inhibition of the hERG potassium channel current.Identifies risk for drug-induced cardiac arrhythmia.[10]
Ames Test Bacterial reverse mutation rate.Assesses the potential for the compound to cause genetic mutations.
Hepatocyte Cytotoxicity Cell viability (e.g., using an MTT assay).Provides an early indication of potential liver toxicity.

References

  • Jain, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 1034-1053. Available from: [Link]

  • Cahill, L. S., et al. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British Journal of Pharmacology, 160(2), 334-345. Available from: [Link]

  • Li, P., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. Available from: [Link]

  • Li, P., & Zhao, L. (2014). Small Molecule Formulation Screening Strategies in Drug Discovery. In Methods in Molecular Biology (Vol. 1184, pp. 245-260). Humana Press. Available from: [Link]

  • Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Available from: [Link]

  • NextSDS. (n.d.). [1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104394848A - Stable Formulation of Small Molecule Drugs for Parenteral Injection.
  • Wallace, T. L., & Porter, R. H. (2011). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Impairment. CNS Drugs, 25(6), 477-493. Available from: [Link]

  • Jellen, L. C., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 4. Available from: [Link]

  • Malas, T. B., et al. (2011). Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. Journal of Medicinal Chemistry, 54(22), 7707-7727. Available from: [Link]

  • Bagdas, D., et al. (2017). TC-299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 659. Available from: [Link]

  • Bali, Z. K., et al. (2021). Cellular Mechanisms of Cognitive Enhancement: The In Vivo Modulation of the Firing Activity and the Responsiveness of Rat Hippocampal Neurons by Memantine and Alpha7 Nicotinic Acetylcholine Receptor Ligands. Journal of Experimental Neuroscience, 15. Available from: [Link]

  • Albuquerque, E. X., et al. (2009). Merging old and new perspectives on nicotinic acetylcholine receptors. Journal of Neurochemistry, 109(1), 1-16. Available from: [Link]

  • Lynch, G., et al. (2017). Pharmacological enhancement of memory or cognition in normal subjects. Frontiers in Neuroscience, 11, 62. Available from: [Link]

  • Malík, M., & Tlustos, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. Available from: [Link]

  • Ruiz, J., & Adams, V. H. (2022). Toxicology Report No. S.0082642-20. Defense Technical Information Center. Available from: [Link]

  • Gavelin, H. M., et al. (2021). Protocols for cognitive enhancement. A user manual for Brain Health Services-part 5 of 6. Alzheimer's Research & Therapy, 13(1), 164. Available from: [Link]

  • Kort, M. E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5347-5360. Available from: [Link]

  • Cui, Y., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2529-2548. Available from: [Link]

  • Dounay, A. B., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5347-5360. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (Azetidin-2-yl)methanol. PubChem. Retrieved from [Link]

  • Appchem. (n.d.). [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Available from: [Link]

  • Sytar, O., et al. (2023). Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives. Molecules, 28(8), 3413. Available from: [Link]

  • NextSDS. (n.d.). (1-(pyrimidin-2-yl)azetidin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Wang, Y., et al. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application

Application Note: Strategic Utilization of[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from planar, sp²-dominated aromatic systems to sp³-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. [1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-dominated aromatic systems to sp³-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2; Free base CAS: 1420975-94-5) represents a highly privileged, bifunctional building block designed for this exact purpose.

By fusing an azetidine spacer with a 2-pyridyl moiety and a versatile hydroxymethyl handle, this compound allows medicinal chemists to fine-tune pharmacokinetic (PK) properties, modulate basicity, and precisely control the spatial trajectory of pharmacophores [1]. This application note details the physicochemical rationale behind this scaffold and provides validated, step-by-step protocols for its late-stage functionalization.

Physicochemical Profiling & Structural Rationale

The intelligent design of[1-(Pyridin-2-yl)azetidin-3-yl]methanol is rooted in the synergistic effects of its three distinct structural components:

  • The Azetidine Core (Conformational Restrictor): The four-membered azetidine ring provides a rigid, sp³-rich framework that lowers overall lipophilicity (LogP) compared to larger piperidine or flexible alkyl chains. This rigidity minimizes the entropic penalty upon target binding and improves metabolic stability against cytochrome P450 (CYP) oxidation [1].

  • The 2-Pyridyl Motif (Bioisostere & pKa Modulator): The pyridine ring acts as a classic bioisostere for phenyl groups, introducing a hydrogen-bond acceptor that significantly enhances aqueous solubility[2]. Crucially, attaching the azetidine nitrogen directly to the 2-position of the electron-deficient pyridine ring allows for the delocalization of the amine's lone pair. This resonance drastically reduces the basicity (pKa) of the azetidine nitrogen, which is a critical tactic for minimizing hERG channel liabilities and improving membrane permeability.

  • The Hydroxymethyl Handle (Synthetic Vector): The primary alcohol at the C3 position serves as a highly reactive, sterically accessible vector for divergent library synthesis.

Table 1: Key Physicochemical Parameters
ParameterValue (Free Base)Pharmacological Implication
Molecular Weight 164.20 g/mol Highly ligand-efficient (LE) fragment.
Formula C9H12N2OLow molecular weight allows for extensive elaboration.
Topological Polar Surface Area (tPSA) 33.2 ŲExcellent passive membrane permeability (ideal for CNS/oral targets).
H-Bond Donors / Acceptors 1 / 3Complies strictly with Lipinski’s Rule of 5.
Estimated LogP ~0.8 - 1.2Optimal hydrophilicity for lead optimization.

Strategic Functionalization Workflows (Protocols)

The primary challenge in azetidine chemistry is avoiding ring-opening or ring-expansion side reactions. If the hydroxymethyl group is converted into a highly reactive leaving group (e.g., a mesylate), the azetidine nitrogen can theoretically participate in an intramolecular attack, forming a bicyclic intermediate that expands into a pyrrolidine [3].

Causality Insight: Because the nitrogen in this specific scaffold is conjugated with the 2-pyridyl ring, its nucleophilicity is suppressed. However, to ensure maximum yield and structural integrity, we recommend mild functionalization pathways that avoid extreme pH or harsh leaving groups.

Protocol A: Mild Oxidation and Reductive Amination (Amine Linker Generation)

This protocol converts the primary alcohol to an aldehyde for subsequent reductive amination, avoiding the acidic conditions of Jones oxidation or the sulfur byproducts of Swern oxidation that could coordinate with the pyridine ring.

Materials: *[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Primary or secondary amine of choice (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

  • Dichloromethane (DCM), Triethylamine (TEA)

Step-by-Step Method:

  • Free-Basing: Suspend the hydrochloride salt in anhydrous DCM (0.2 M). Add TEA (1.5 eq) dropwise at 0 °C and stir for 15 minutes to liberate the free base.

  • Oxidation: Add DMP (1.2 eq) portion-wise at 0 °C. Warm to room temperature (RT) and stir for 2 hours.

  • Validation Check 1: Monitor via TLC or LC-MS. The intermediate aldehyde is sensitive; do not isolate via silica gel chromatography. Instead, quench with 1:1 saturated NaHCO₃/Na₂S₂O₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Imine Formation: Dissolve the crude aldehyde in DCM (0.1 M). Add the target amine (1.5 eq) and a catalytic amount of acetic acid (0.1 eq). Stir at RT for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) portion-wise. Stir for 12 hours at RT.

  • Workup & Validation Check 2: Quench with saturated NaHCO₃. Extract with EtOAc. Purify via reverse-phase HPLC. Confirm product via ¹H NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of new alkyl multiplets at 2.5–3.0 ppm).

Protocol B: Mitsunobu Etherification (Aryl Ether Generation)

To link the scaffold to a phenolic pharmacophore, the Mitsunobu reaction is preferred as it proceeds under mild, neutral conditions, completely bypassing the risk of azetidine ring expansion.

Materials:

  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol (free base) (1.0 eq)

  • Phenol derivative (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Method:

  • Dissolve the free base scaffold, the phenol derivative, and PPh₃ in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise over 10 minutes. Causality Note: Slow addition prevents the premature consumption of the betaine intermediate, ensuring high conversion rates.

  • Allow the reaction to warm to RT and stir for 16 hours.

  • Validation Check: Concentrate the mixture and purify via flash chromatography (Hexanes/EtOAc). Confirm success via ¹H NMR by observing the downfield shift of the -CH₂-O- protons from ~3.8 ppm (alcohol) to ~4.2 ppm (ether).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and the subsequent biological screening workflow for libraries derived from this scaffold.

Workflow Scaffold [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Core Scaffold) Oxidation DMP Oxidation (Aldehyde Intermediate) Scaffold->Oxidation Pathway A Mitsunobu Mitsunobu Reaction (Aryl Ether Intermediate) Scaffold->Mitsunobu Pathway B RedAm Reductive Amination (Amine Library) Oxidation->RedAm Screening High-Throughput Screening (Kinase / GPCR Targets) RedAm->Screening EtherLib Etherification (Ether Library) Mitsunobu->EtherLib EtherLib->Screening LeadOpt Lead Optimization (In Vivo Profiling) Screening->LeadOpt

Caption: Divergent synthetic workflow for generating target-specific libraries from the core azetidine scaffold.

Handling, Stability, and Storage

  • Hygroscopicity: The hydrochloride salt of[1-(pyridin-2-yl)azetidin-3-yl]methanol is moderately hygroscopic. It must be weighed quickly in ambient conditions or handled inside a controlled-humidity environment.

  • Storage: Store the solid at 4 °C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container.

  • Solution Stability: Once free-based and dissolved in organic solvents (e.g., DCM, THF, or DMSO for assays), the compound is stable for several weeks at -20 °C. Avoid prolonged exposure to strong aqueous acids to prevent potential hydrolysis of the azetidine-pyridine C-N bond.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at:[Link]

Method

Analytical Methods for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride: A Comprehensive Application Guide

As a Senior Application Scientist, developing robust analytical methods requires more than just following a recipe; it requires a fundamental understanding of the molecule's physicochemical properties. [1-(pyridin-2-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing robust analytical methods requires more than just following a recipe; it requires a fundamental understanding of the molecule's physicochemical properties. [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2)[1] presents a unique analytical challenge. It features a highly strained, polar azetidine ring conjugated to a basic pyridine moiety, a primary alcohol capable of hydrogen bonding, and an ionizable hydrochloride salt form.

This guide provides a self-validating, mechanistically grounded framework for the chromatographic and spectroscopic characterization of this compound, designed for drug development professionals ensuring compliance with stringent regulatory standards.

Analytical Strategy & Physicochemical Rationale

Before executing any protocol, the analytical strategy must be tailored to the molecule's specific liabilities:

  • High Polarity & Early Elution: The combination of the protonated pyridine nitrogen, the secondary amine-like azetidine nitrogen, and the hydroxymethyl group makes this molecule highly polar. Standard C18 columns will result in poor retention (elution near the void volume). Causality: We must utilize an Aqueous (AQ) C18 column or a polar-embedded stationary phase to prevent phase collapse and ensure adequate retention factor ( k′>2 ).

  • Peak Tailing: The basic nitrogen atoms will interact strongly with unendcapped, acidic surface silanols on silica-based columns. Causality: An acidic ion-pairing agent, such as 0.1% Trifluoroacetic acid (TFA), is required in the mobile phase to protonate the silanols (driving them to their neutral state) and form a hydrophobic ion-pair with the analyte, ensuring sharp, symmetrical peaks.

  • Salt Stoichiometry: Chromatographic techniques (HPLC, LC-MS) only quantify the free base. To ensure the integrity of the active pharmaceutical ingredient (API), the chloride counter-ion must be orthogonally quantified.

Analytical Workflow Visualization

The following diagram outlines the logical progression of the analytical release testing, ensuring all structural and purity attributes are verified before batch release.

AnalyticalWorkflow cluster_0 Phase 1: Identification & Structure cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Validation & Release Start Batch Synthesis: [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl NMR 1H & 13C NMR (DMSO-d6) Start->NMR LCMS LC-MS (ESI+) [M+H]+ 165.1 Start->LCMS HPLC HPLC-UV (254 nm) Polar C18, Gradient NMR->HPLC LCMS->HPLC IC Ion Chromatography (Chloride Content) HPLC->IC Release Certificate of Analysis (CoA) Generation IC->Release Pass Reject OOS Investigation IC->Reject Fail

Fig 1: Comprehensive analytical validation workflow for[1-(pyridin-2-yl)azetidin-3-yl]methanol HCl.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed to determine the chemical purity and assay of the compound. The method parameters comply with the allowable adjustments detailed in USP <621> Chromatography[2] and are suitable for validation under ICH Q2(R1) guidelines [3].

Method Parameters
ParameterSpecificationRationale
Column Waters Atlantis T3 (150 x 4.6 mm, 3 µm)AQ-type C18 retains polar bases effectively.
Mobile Phase A 0.1% TFA in Type I WaterLow pH suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for organic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp 30 °CEnsures retention time reproducibility.
Detection UV at 254 nmOptimal absorbance for the pyridine chromophore.
Injection Vol 10 µLPrevents column overloading.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
2.095.05.0
12.040.060.0
14.010.090.0
16.010.090.0
16.195.05.0
22.095.05.0
Step-by-Step Execution & Self-Validation
  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Water (A) and Acetonitrile (B). Critical Step: Do not filter the mobile phase after adding TFA, as vacuum filtration can cause preferential evaporation of the volatile TFA, leading to baseline drift.

  • Sample Preparation: Dissolve the API in the initial mobile phase conditions (95:5 Water:MeCN) to a concentration of 0.5 mg/mL. Causality: Using a diluent stronger than the initial mobile phase will cause the analyte band to spread before it focuses on the column head, resulting in split peaks.

  • System Suitability Testing (SST): Inject a blank, followed by six replicate injections of a 0.05 mg/mL standard.

    • Self-Validating Criteria: The method is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor ( Tf​ ) is ≤1.5 [3].

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While HPLC-UV provides quantitative purity, LC-MS is required for definitive mass confirmation.

Mechanistic Adjustment: TFA, used in the UV method, causes severe ion suppression in Electrospray Ionization (ESI) by forming strong ion pairs that do not easily transition into the gas phase. Therefore, the mobile phase modifier must be switched to 0.1% Formic Acid (FA) .

LC-MS Operating Conditions
ParameterSetting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp 350 °C
Scan Range m/z 100 to 500
Expected Signal m/z 165.1 [M+H]⁺
Protocol Execution
  • Preparation: Dilute the sample to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% FA.

  • Infusion/Injection: Inject 2 µL into the LC-MS system using a rapid 5-minute gradient (5% to 95% B).

  • Data Interpretation: The basic pyridine nitrogen readily accepts a proton in the acidic mobile phase. The mass spectrometer will detect the free base plus a proton ([C9H12N2O + H]⁺). The chloride counter-ion is lost in positive mode and will not appear in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the connectivity of the azetidine and pyridine rings.

Solvent Selection: Because the compound is a hydrochloride salt, it exhibits high lattice energy and polarity, rendering it insoluble in standard Chloroform-d (CDCl3). Dimethyl Sulfoxide-d6 (DMSO-d6) must be used.

Expected ¹H NMR Assignments (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30dd1HPyridine H-6 (adjacent to N, heavily deshielded by protonation)
~7.90ddd1HPyridine H-4
~7.00 - 6.90m2HPyridine H-3, H-5
~5.00t (broad)1H-OH (Hydroxyl proton, couples to adjacent CH2)
~4.30 - 3.90m4HAzetidine N-CH2 (Positions 2 & 4, diastereotopic)
~3.55d2H-CH2-OH (Hydroxymethyl methylene)
~3.20m1HAzetidine -CH- (Position 3)
> 10.0s (broad)1HNH⁺ (Hydrochloride proton, exchanges rapidly)
Protocol Execution
  • Weigh approximately 15 mg of the compound into a clean glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquire 16 scans for ¹H NMR with a relaxation delay (D1) of 2 seconds to ensure accurate integration.

Counter-Ion Analysis: Chloride Determination

To confirm the 1:1 stoichiometry of the hydrochloride salt, an assay for chloride content is mandatory. This is best achieved via Argentometric Titration or Ion Chromatography (IC) .

Argentometric Titration Protocol
  • Accurately weigh ~100 mg of the sample and dissolve it in 50 mL of Type I water.

  • Add 2 mL of dilute nitric acid to acidify the solution (prevents precipitation of silver oxide).

  • Titrate with standardized 0.1 M Silver Nitrate ( AgNO3​ ) using a potentiometric titrimeter equipped with a silver/silver chloride (Ag/AgCl) electrode.

  • Calculation: The theoretical chloride content for C9H13ClN2O (MW: 200.67 g/mol ) is 17.67%. An experimental result between 17.3% and 18.0% confirms the mono-hydrochloride salt form.

References

  • Agilent Technologies. "Understanding Method Modernization per USP <621> Revisions". Agilent.com, April 2023. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry". FDA.gov, September 2021. Available at: [Link]

Application

Application Note:[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Divergent Synthesis

Executive Summary In modern medicinal chemistry, the demand for conformationally restricted, sp³-rich scaffolds has driven the adoption of substituted azetidines as versatile bioisosteres. [1-(Pyridin-2-yl)azetidin-3-yl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the demand for conformationally restricted, sp³-rich scaffolds has driven the adoption of substituted azetidines as versatile bioisosteres. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride [1] is a highly valuable building block that combines the structural rigidity of an azetidine ring with the coordinating and physicochemical properties of a 2-pyridyl substituent. The primary hydroxyl group serves as a flexible synthetic handle, allowing for rapid diversification into aldehydes, carboxylic acids, amines, and ethers. This application note provides an authoritative guide on the structural profiling, strategic utility, and validated synthetic protocols for deploying this building block in drug discovery campaigns.

Structural & Physicochemical Profiling

The incorporation of the 1-(pyridin-2-yl)azetidin-3-yl motif is frequently utilized to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. The azetidine ring acts as a rigidified surrogate for open-chain amines or larger heterocycles (like piperazine or morpholine), often improving metabolic stability while lowering lipophilicity (cLogP).

Table 1: Quantitative Physicochemical Data

PropertyValueImplication for Drug Design
CAS Number 2044902-51-2 (HCl Salt)[1]1420975-94-5 (Free Base)[2]Essential for regulatory tracking and procurement.
Molecular Formula C₉H₁₃ClN₂OLow molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Molecular Weight 200.67 g/mol (HCl) / 164.20 g/mol (Base)Highly atom-efficient scaffold.
H-Bond Donors 1 (-OH)Provides a reactive site; typically consumed during synthesis.
H-Bond Acceptors 3 (Py N, Azetidine N, -OH O)Enhances aqueous solubility and potential for target binding.
TPSA ~36.2 ŲExcellent membrane permeability profile for CNS-targeted therapeutics.
Strategic Rationale in Medicinal Chemistry
  • Vector Modulation: The 3-substituted azetidine directs the appended functional group at a specific, rigid angle relative to the 2-pyridyl plane. This precise vector projection is critical for fitting into narrow enzymatic binding pockets, a strategy successfully employed in the design of Bruton's Tyrosine Kinase (BTK) degraders[3] and MEK inhibitors[4].

  • Electronic Deactivation of the Azetidine Nitrogen: The electron-withdrawing nature of the 2-pyridyl group reduces the basicity (pKa) and nucleophilicity of the azetidine nitrogen. This is a critical synthetic advantage, as it prevents unwanted intramolecular side reactions (e.g., the formation of bicyclic azetidinium ions) when the 3-position is converted into a leaving group.

Divergent Synthetic Pathways

The primary alcohol of [1-(pyridin-2-yl)azetidin-3-yl]methanol can be smoothly transformed into an array of functional groups. The diagram below illustrates the validated synthetic workflows originating from this core building block.

G SM [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl Salt FreeBase Free Base Intermediate SM->FreeBase Base Neutralization (Et3N or DIPEA) Aldehyde Aldehyde (-CHO) FreeBase->Aldehyde DMP Oxidation (Mild, 0 °C - RT) Mesylate Mesylate (-CH2OMs) FreeBase->Mesylate MsCl, Et3N (0 °C) Acid Carboxylic Acid (-COOH) FreeBase->Acid TEMPO / BAIB Oxidation Amine Substituted Amines (Reductive Amination) Aldehyde->Amine NaBH(OAc)3 + R-NH2 Ether Ethers / Thioethers (SN2 Displacement) Mesylate->Ether ROH/RSH + Strong Base Amide Amides (Peptide Coupling) Acid->Amide HATU, DIPEA + R-NH2

Divergent synthetic workflows utilizing [1-(pyridin-2-yl)azetidin-3-yl]methanol as a core precursor.

Validated Experimental Protocols

The following protocols have been designed to ensure high yield and purity, specifically addressing the unique chemical behavior of the azetidine-pyridine conjugate.

Protocol A: Mild Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)

This protocol converts the primary alcohol to the corresponding aldehyde, a prerequisite for downstream reductive aminations. DMP is strongly preferred over Swern oxidation to avoid the generation of dimethyl sulfide, which can coordinate to the 2-pyridyl ring and complicate purification[5].

Reagents:

  • [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Neutralization & Suspension: Suspend the hydrochloride salt in anhydrous DCM under an inert argon atmosphere. Add solid NaHCO₃ (3.0 eq) and stir for 15 minutes at room temperature to liberate the free base in situ.

  • Oxidation: Cool the suspension to 0 °C using an ice bath. Add DMP (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via TLC (eluent: 5% MeOH in DCM; UV active).

  • Quench & Workup: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir for 30 minutes until the organic layer is clear.

  • Extraction: Separate the phases. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expertise & Causality Note: The biphasic Na₂S₂O₃/NaHCO₃ quench is non-negotiable. It reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing them from co-eluting with the product during chromatography. The addition of NaHCO₃ in step 1 serves a dual purpose: neutralizing the HCl salt and buffering the reaction to prevent acid-catalyzed degradation of the resulting sensitive azetidine-3-carboxaldehyde[6].

Protocol B: Activation via Mesylation for Nucleophilic Displacement

Mesylation activates the hydroxymethyl group for subsequent Sₙ2 displacement by amines, thiols, or alkoxides.

Reagents:

  • [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (3.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Suspend the hydrochloride salt in anhydrous DCM under argon. Cool the mixture strictly to 0 °C.

  • Base Addition: Add Et₃N (3.5 eq) dropwise. The suspension will clear as the free base is generated. Stir for 10 minutes at 0 °C.

  • Mesylation: Add MsCl (1.2 eq) dropwise via syringe over 5 minutes. Maintain the temperature at 0 °C.

  • Monitoring: Stir at 0 °C for 45 minutes. TLC will indicate complete consumption of the starting material.

  • Workup: Quench the reaction with ice-cold water. Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo at a temperature not exceeding 30 °C.

Expertise & Causality Note: The reaction must be maintained at 0 °C during the addition of MsCl to prevent exothermic runaway and minimize the formation of alkyl chloride byproducts. Exactly 3.5 equivalents of Et₃N are used: 1.0 eq to neutralize the starting HCl salt, 1.0 eq to neutralize the HCl generated during mesylation, and a 1.5 eq catalytic excess to drive the reaction. Because the 2-pyridyl group withdraws electron density from the azetidine nitrogen, the risk of intramolecular cyclization (forming a spiro-azetidinium ion) is significantly reduced compared to N-alkyl azetidines, allowing the mesylate to be isolated and stored briefly at -20 °C before the next synthetic step.

Protocol C: Oxidation to Carboxylic Acid via TEMPO/BAIB

For applications requiring amide coupling, the primary alcohol can be directly oxidized to the carboxylic acid using TEMPO and (Diacetoxyiodo)benzene (BAIB)[7].

Step-by-Step Methodology:

  • Dissolve the free-based building block (1.0 eq) in a 1:1 mixture of Acetonitrile and Water.

  • Add TEMPO (0.2 eq) and BAIB (2.2 eq) at room temperature.

  • Stir for 4–6 hours until LC-MS indicates complete conversion to the acid (M+H = 179.2).

  • Concentrate the organic solvent, adjust the aqueous layer to pH 4-5, and extract with EtOAc to isolate the[1-(pyridin-2-yl)azetidin-3-yl]carboxylic acid for immediate use in HATU-mediated peptide couplings.

References

  • NextSDS Chemical Substance Information. "[1-(pyridin-2-yl)azetidin-3-yl]methanol (CAS 1420975-94-5)." NextSDS. Available at:[Link]

  • Zheng, X., et al. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry, ACS Publications, 2016. Available at: [Link]

  • US Patent 10239846B2. "Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis." Google Patents, 2019.
  • European Patent Office. "Substituted Pyrrolopyrimidine and Pyrazolopyrimidine as Bruton's Tyrosine Kinase (BTK) Degraders." Googleapis, 2022. Available at: [Link]

  • US Patent 7803839B2. "Azetidines as MEK inhibitors for the treatment of proliferative diseases." Google Patents, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyridinyl-Azetidine Purification Workflows

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the notorious chromatographic challenges associated with pyridinyl-azetidine scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing the notorious chromatographic challenges associated with pyridinyl-azetidine scaffolds.

The Core Challenge: Mechanistic Causality

Pyridinyl-azetidines are highly valuable but chromatographically stubborn. The root cause of purification failure lies in their dual-basic nature. The azetidine ring contains a highly basic aliphatic nitrogen (pKa ~10–11), while the pyridine ring contributes a weakly basic sp2 nitrogen (pKa ~5.2).

When subjected to standard normal-phase chromatography, these basic amines act as strong hydrogen bond acceptors. Bare silica gel surfaces are populated with acidic silanol groups (Si-OH), which act as 1[1]. The resulting ionic interactions lead to severe peak tailing, irreversible adsorption, and significant yield losses, sometimes yielding less than.

Troubleshooting & FAQs

Q1: I am experiencing extreme peak tailing and low recovery on standard silica gel. How can I resolve this? A1: The acidic silanols on bare silica are trapping your basic azetidine. You have two primary options:

  • Mobile Phase Modification: Add a volatile basic modifier like 1–5% triethylamine (TEA) or ammonium hydroxide to your eluent. This neutralizes the acidic silanols, minimizing the 2[2].

  • Stationary Phase Modification (Recommended): Switch to an 3[3]. The bonded amine groups pre-neutralize the silica surface, eliminating the need for aggressive solvent mixtures and preventing acid-base interactions[1][4].

Q2: My reaction mixture contains neutral impurities and unreacted starting materials. How can I selectively isolate the pyridinyl-azetidine? A2: Utilize a Strong Cation Exchange (SCX) "catch-and-release" strategy. SCX media, such as 5[5], has a very low pKa and strongly binds compounds with basic properties[6]. Mechanism: When the crude mixture is loaded, the basic pyridinyl-azetidine is protonated and ionically bound to the sulfonic acid. Neutral and acidic impurities pass straight through during an organic wash. The pure basic product is then "released" by eluting with a 7[7].

Q3: Can I use Reversed-Phase (RP) HPLC for highly polar pyridinyl-azetidines? A3: Yes. For highly polar derivatives, RP-HPLC (e.g., C18) is an excellent alternative. However, for basic amines, it is often beneficial to add a2[2] (e.g., high-pH buffer like 10 mM ammonium bicarbonate, pH 10) to ensure the azetidine nitrogen remains fully deprotonated during the run.

Validated Experimental Protocols

Protocol A: SCX-2 Catch-and-Release Purification

This self-validating protocol ensures complete separation of basic pyridinyl-azetidines from neutral byproducts.

  • Conditioning: Equilibrate the SCX-2 cartridge with 2–3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude pyridinyl-azetidine mixture in a minimum volume of Dichloromethane (DCM) or MeOH. Apply evenly to the column.

  • Washing (Catch): Wash the column with 3–5 CV of MeOH or DCM. Validation step: Analyze the wash fraction via TLC/LC-MS. It should contain only 7[7]; the basic product remains immobilized.

  • Elution (Release): Elute the target compound using 3–5 CV of8[8].

  • Recovery: Evaporate the methanolic ammonia fraction under reduced pressure to yield the free-base pyridinyl-azetidine.

Protocol B: Normal Phase Chromatography on Amine-Functionalized Silica

Use this protocol when SCX is unsuitable (e.g., if acid-sensitive functional groups are present).

  • Column Selection: Select an appropriately sized amine-functionalized silica column (e.g., Biotage KP-NH).

  • Equilibration: Flush the column with 3 CV of the non-polar starting solvent (e.g., 100% Hexanes or Heptane).

  • Loading: Dry-load the sample onto a small amount of inert Celite or directly inject it as a concentrated solution in DCM.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexanes. Note: The 4[4] provides a chemical environment conducive to basic compound chromatography without aggressive modifiers.

  • Fraction Collection: Monitor via UV (254 nm for the pyridine ring) and pool fractions containing the pure product.

Quantitative Method Comparison

Purification StrategyStationary PhaseMobile PhaseTypical RecoveryBest Used For
Standard Normal Phase Bare Silica Gel (Si-OH)Hexane/EtOAc< 45%Non-basic intermediates; generally avoided for free azetidines.
Modified Normal Phase Bare Silica Gel (Si-OH)Hexane/EtOAc + 1-5% TEA70 - 85%Standard lab purifications where amine-silica is unavailable.
Amine-Functionalized Aminopropyl-SilicaHexane/EtOAc> 90%Sensitive basic amines; prevents irreversible binding.
SCX Catch & Release Propylsulfonic Acid (SCX-2)1. MeOH wash2. 2M NH3/MeOH> 95%Rapid removal of neutral/acidic impurities from basic amines.

Visualizations

Workflow Start Crude Pyridinyl-Azetidine Mixture SCX Load onto SCX-2 Column (Propylsulfonic Acid) Start->SCX Apply Wash Wash with MeOH/DCM (Elutes Neutrals/Acids) SCX->Wash Retains Bases Release Elute with 2M NH3 in MeOH (Releases Basic Amines) Wash->Release Discard Wash Pure Pure Pyridinyl-Azetidine Release->Pure Evaporate

SCX catch-and-release workflow for basic amine purification.

DecisionTree Problem Purification of Pyridinyl-Azetidine Tailing Severe Tailing on Silica? Problem->Tailing AmineSilica Use Amine-Functionalized Silica (KP-NH) Tailing->AmineSilica Yes Recovery Poor Recovery / Loss? Tailing->Recovery No SCX Use SCX-2 Catch-and-Release Recovery->SCX Yes Polarity Highly Polar / Water Soluble? Recovery->Polarity No RPHPLC Reversed-Phase HPLC (High pH Buffer) Polarity->RPHPLC Yes

Decision matrix for selecting the optimal purification strategy.

References[6] ISOLUTE® Si Propylsulfonic Acid (SCX-2) metal scavenger/scavenger. Biotage. URL[3] Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem. URL[7] RediSep SCX column. Teledyne ISCO. URL[4] Is there an easy way to purify organic amines? Biotage. URL[9] SiliaBond® SCX and SCX-2: Silicas of the Month for April and May 2007. Namiki-s. URL[8] ISOLUTE® Si Propylsulfonic Acid (SCX-2). Biotage. URL[1] Amino Silica Gel. Sorbent Technologies. URL[5] When should I use an amine-bonded silica for flash chromatography? Biotage. URL[2] Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters. URL

Sources

Optimization

degradation of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride solution

Welcome to the Technical Support Center for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride .

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stability challenges when working with strained heterocyclic building blocks. This compound (CAS: 2044902-51-2) is a highly versatile intermediate used in the synthesis of kinase inhibitors and CNS-active agents[1]. However, the combination of a strained four-membered azetidine ring, an electron-withdrawing 2-pyridyl substituent, and a primary alcohol creates a unique microenvironment that is highly susceptible to specific degradation pathways[2].

This guide is designed to move beyond basic handling instructions. Here, we will dissect the thermodynamic and kinetic causality behind this compound's degradation, providing you with self-validating protocols and actionable troubleshooting strategies.

Part 1: The Causality of Degradation

To effectively prevent degradation, we must first understand the molecular vulnerabilities of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.

  • Hydrolytic Ring Opening (The Strain Factor): Azetidines possess approximately 26 kcal/mol of ring strain[2]. The 2-pyridyl group withdraws electron density from the azetidine nitrogen. Because this compound is supplied as a hydrochloride salt, dissolving it in unbuffered water immediately lowers the local pH. Protonation of the azetidine or pyridine nitrogen increases the electrophilicity of the adjacent azetidine carbons (C2/C4). Nucleophilic attack by water rapidly cleaves the C–N bond, yielding an acyclic amino-alcohol degradant[3][4].

  • Oxidative Vulnerabilities: The primary alcohol (-CH₂OH) at the 3-position is prone to oxidation, forming an aldehyde and subsequently a carboxylic acid. Concurrently, the electron-rich pyridine nitrogen is susceptible to N-oxidation by peroxides or dissolved atmospheric oxygen over time[3].

Degradation Pathway Visualization

G Parent [1-(Pyridin-2-yl)azetidin-3-yl]methanol (Intact API) Hydrolysis Hydrolytic Pathway (Acid / Base / H2O) Parent->Hydrolysis Oxidation Oxidative Pathway (O2 / ROS / Light) Parent->Oxidation Deg1 Azetidine Ring Opening (+18 Da Mass Shift) Hydrolysis->Deg1 Deg2 Pyridine N-Oxide (+16 Da Mass Shift) Oxidation->Deg2 Deg3 Alcohol Oxidation (-2 Da / +14 Da Mass Shift) Oxidation->Deg3

Degradation pathways of [1-(pyridin-2-yl)azetidin-3-yl]methanol showing hydrolytic and oxidative routes.

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO/Water turns yellow over 48 hours and shows a new peak at +18 m/z in LC-MS. What is happening? A1: You are observing the classic hydrolytic ring-opening of the azetidine core[2]. The +18 Da mass shift corresponds to the addition of water (hydrolysis). Because your compound is an HCl salt, dissolving it in an unbuffered aqueous mixture creates an acidic microenvironment that catalyzes the cleavage of the strained C–N bond. Correction Strategy: Never reconstitute the HCl salt in unbuffered water. Always use a buffer (e.g., 50 mM Phosphate buffer) pre-adjusted to pH 7.0–7.4.

Q2: We are observing a +16 Da degradant during long-term storage of the solid powder. Is this related to ring opening? A2: No. A +16 Da shift without the addition of protons (+18 Da) strictly indicates oxidation, specifically the formation of the pyridine N-oxide[3]. The pyridine nitrogen is highly susceptible to atmospheric oxygen, a reaction often catalyzed by trace transition metals or ambient UV light. Correction Strategy: The hygroscopic nature of the HCl salt can pull moisture from the air, accelerating solid-state oxidation. Store the lyophilized powder under an inert atmosphere (Argon/Nitrogen) in amber vials at -20°C.

Q3: During LC-MS analysis, I see a prominent -2 Da peak relative to the parent mass. Is this an impurity from synthesis or a degradant? A3: This is likely an oxidative degradant formed in solution. The -2 Da shift indicates the oxidation of the primary alcohol (-CH₂OH) at the 3-position of the azetidine ring to an aldehyde (-CHO). If left unchecked, this will further oxidize to a carboxylic acid (+14 Da relative to parent).

Part 3: Quantitative Degradant Profiling

Use the following diagnostic table to identify degradation products in your chromatographic runs.

Degradant MechanismTarget Functional GroupExpected Mass Shift (LC-MS)Primary CausePrevention Strategy
Hydrolytic Cleavage Azetidine Ring (C-N bond)+18 DaAcidic/Basic pH, Unbuffered H₂OReconstitute in pH 7.4 buffer; avoid freeze-thaw cycles.
N-Oxidation Pyridine Nitrogen+16 DaDissolved O₂, Peroxides, LightDegas solvents; store under Argon; use amber vials.
Alcohol Oxidation Primary Alcohol (-CH₂OH)-2 Da (Aldehyde)Oxidative stress, Transition metalsUse chelating agents (EDTA) in buffers if applicable.
Over-Oxidation Primary Alcohol (-CH₂OH)+14 Da (Carboxylic Acid)Prolonged oxidative stressPrepare fresh working solutions daily.

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of your specific batch without introducing analytical artifacts, you must utilize a self-validating forced degradation protocol. This ensures that the degradation observed happened in the flask and not in the LC-MS ionization source.

Protocol: Controlled Forced Degradation & Quenching Workflow

This protocol is designed to map the stability boundaries of the compound while preventing artifactual degradation during analysis[3][5].

Step 1: Baseline Preparation (T0 Control)

  • Prepare a 1.0 mg/mL stock solution of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in 100% LC-MS grade Acetonitrile (anhydrous) to prevent premature hydrolysis.

  • Immediately inject 1 µL into the LC-MS to establish the T0 baseline purity. Validation Check: If +18 Da peaks are present here, your dry powder has already degraded due to poor storage.

Step 2: Hydrolytic Stress Testing

  • Aliquot 100 µL of the stock solution into two separate vials.

  • Acid Stress: To Vial A, add 100 µL of 0.1 N HCl.

  • Base Stress: To Vial B, add 100 µL of 0.1 N NaOH.

  • Incubate both vials at 40°C for exactly 4 hours.

Step 3: The Critical Quenching Step (Self-Validation) Causality: If you inject highly acidic or basic samples directly into an LC-MS, the heat of the electrospray ionization (ESI) source combined with the pH extreme will cause instantaneous ring-opening in the source, giving you false degradation data.

  • Quench Acid: Neutralize Vial A by adding 100 µL of 0.1 N NaOH.

  • Quench Base: Neutralize Vial B by adding 100 µL of 0.1 N HCl.

  • Dilute both quenched samples 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) before injection.

Step 4: Oxidative Stress Testing

  • Aliquot 100 µL of the stock solution into a new vial.

  • Add 10 µL of 3% H₂O₂ (Hydrogen Peroxide).

  • Incubate at room temperature in the dark for 2 hours.

  • Quench: Add 10 µL of a mild reducing agent (e.g., sodium thiosulfate) to neutralize residual peroxide before LC-MS injection to prevent on-column oxidation.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Explores the kinetic vulnerabilities and ring strain of N-substituted azetidines. Available at:[Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis / PubMed. (2021). Details the hydrolytic degradation pathways and azetidinium ion formation. Available at:[Link]

Sources

Troubleshooting

solubility issues with [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solvation hurdles when working with complex heterocyclic salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solvation hurdles when working with complex heterocyclic salts. Handling [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride requires a deep understanding of its structural thermodynamics.

This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind your solubility issues and provide self-validating protocols to ensure your assays and syntheses proceed without interruption.

Mechanistic Insight: The "Why" Behind the Solubility Profile

To troubleshoot solubility, we must first analyze the molecular architecture of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride [1]. The solubility challenges you observe are dictated by three competing structural features:

  • The Hydrochloride Salt Lattice: Like most azetidine and pyridine hydrochlorides, this compound forms a highly polar, tightly bound crystal lattice[2]. Breaking this lattice requires a solvent with a high dielectric constant (e.g., water, methanol). Low-dielectric solvents like dichloromethane (DCM) or hexane cannot overcome these ionic forces, resulting in cloudy suspensions.

  • Hygroscopicity: The azetidine ring system and the hydrochloride salt make this compound notoriously hygroscopic [3]. Exposure to ambient humidity causes the powder to absorb water, leading to "gumming." This not only degrades the compound but also introduces water weight, causing inaccurate molarity calculations that mimic poor solubility.

  • Hydrogen Bonding Network: The primary alcohol (-CH₂OH) acts as both a strong hydrogen bond donor and acceptor, heavily favoring aqueous or protic environments over lipophilic ones.

Troubleshooting & FAQ Guide

Q1: Why does my compound form a cloudy suspension when I try to dissolve it in dichloromethane (DCM) or ethyl acetate for organic synthesis? A1: You are attempting to dissolve an ionic salt in a low-dielectric, non-polar solvent. The solvation energy of DCM is insufficient to dissociate the chloride counterion from the protonated nitrogen. Causality-Driven Solution: You must convert the compound into its neutral "free base" form before it will dissolve in lipophilic solvents. See Protocol 2 below.

Q2: I prepared a 100 mM stock solution in DMSO for my in vitro assays. After a week at -20°C, it precipitated and won't redissolve. What happened? A2: This is a classic case of solvent hygroscopicity combined with freeze-thaw degradation. DMSO rapidly absorbs atmospheric moisture [4]. When water enters your DMSO stock, it alters the solvation sphere. Furthermore, repeated freeze-thaw cycles force the compound out of solution, and the resulting amorphous precipitate is often kinetically resistant to redissolving. Causality-Driven Solution: Always use fresh, anhydrous DMSO. Aliquot your stock solutions immediately into single-use vials and store them at -80°C. If precipitation occurs, sonicate the vial at 37°C for 10 minutes.

Q3: My calculated yield/concentration seems lower than expected, even though the compound dissolved completely in water. Why? A3: Because the compound is highly hygroscopic, if the bottle was left open on the benchtop, you likely weighed a significant amount of absorbed water along with your compound. Causality-Driven Solution: Store the compound in a desiccator under inert gas (argon/nitrogen). Weigh the compound rapidly in a low-humidity environment.

Quantitative Data: Solubility Profiles

To optimize your solvent selection, refer to the thermodynamic solubility profile below.

SolventDielectric Constant (ε)Solubility ProfileRecommended Action / Application
Water / PBS 80.1>50 mg/mL (Excellent)Ideal for in vitro biological assays.
Methanol 32.7>30 mg/mL (Good)Useful for polar organic reactions.
DMSO (Anhydrous) 46.7~25-50 mg/mL (Moderate)Aliquot immediately; avoid freeze-thaw cycles.
Dichloromethane (DCM) 9.1<1 mg/mL (Poor)Requires free-basing prior to use.
Hexane / Heptane 1.9InsolubleUse strictly as an anti-solvent for precipitation.

Experimental Workflows & Visualizations

To help you navigate these solubility challenges, follow this decision matrix based on your experimental endpoint.

Troubleshooting Start What is your Application? InVitro In Vitro Assays (Aqueous Media) Start->InVitro Synthesis Organic Synthesis (Non-Polar Solvents) Start->Synthesis Water Dissolve in Water/PBS (Solubility >50 mg/mL) InVitro->Water Preferred Route DMSO Dissolve in Anhydrous DMSO (Aliquot immediately) InVitro->DMSO If lipophilic co-solvent needed Cloudy Cloudy Suspension in DCM/EtOAc? Synthesis->Cloudy FreeBase Perform Free-Basing Protocol (NaHCO3 + DCM Extraction) Cloudy->FreeBase Neutralize HCl salt Success Clear Organic Solution Ready for Reaction FreeBase->Success

Caption: Decision tree for resolving solubility issues based on the intended experimental application.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a 50 mM Aqueous/DMSO Stock Solution

Use this protocol for biological assays to prevent precipitation and degradation.

  • Equilibration: Allow the sealed vial of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride to reach room temperature in a desiccator before opening. This prevents condensation from forming on the cold powder.

  • Solvent Addition: Add the required volume of sterile, ultra-pure water or freshly opened anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be perfectly clear. If any turbidity remains, sonicate in a water bath at 25°C for 5 minutes.

  • Aliquotting: Immediately divide the stock solution into 50 µL single-use aliquots.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C. Discard any unused portion of an aliquot after thawing.

Protocol 2: Controlled Free-Basing for Organic Synthesis

Use this protocol when your downstream reaction requires a non-polar solvent like DCM or Toluene.

FreeBasing Salt HCl Salt (Water Soluble) Base Add Sat. NaHCO3 (pH > 8) Salt->Base Neutral Free Base Formed (Lipophilic) Base->Neutral Extract Extract with DCM (Organic Phase) Neutral->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry

Caption: Mechanistic workflow for converting the hydrophilic HCl salt into a lipophilic free base.

  • Suspension: Suspend 1.0 eq of the hydrochloride salt in DCM (10 mL per gram of compound). The mixture will be cloudy.

  • Neutralization: Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously.

    • Causality Note: The weak base neutralizes the HCl, breaking the ionic lattice and generating the lipophilic free base, which immediately partitions into the DCM layer.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

    • Self-Validation Checkpoint: Test the pH of the upper aqueous layer. It must be ≥ 8. If it is acidic, add more NaHCO₃ until basicity is achieved.

  • Extraction: Collect the lower organic (DCM) layer. Extract the aqueous layer with two additional portions of DCM to ensure quantitative recovery.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter and concentrate under reduced pressure. You now have a highly lipophilic compound ready for cross-coupling or derivatization.

References

Optimization

Technical Support Center: Synthesis of [1-(pyridin-2-yl)azetidin-3-yl]methanol

Welcome to the Technical Support Center for the synthesis of [1-(pyridin-2-yl)azetidin-3-yl]methanol . This portal is designed for researchers, process chemists, and drug development professionals encountering chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [1-(pyridin-2-yl)azetidin-3-yl]methanol . This portal is designed for researchers, process chemists, and drug development professionals encountering chemoselectivity issues, low yields, or degradation during the coupling of azetidin-3-ylmethanol with 2-halopyridines.

Our guides are rooted in mechanistic causality and validated experimental protocols, ensuring your workflows are robust, reproducible, and scalable.

Mechanistic Pathway & Competing Side Reactions

The formation of the azetidine-pyridine bond is typically achieved via Nucleophilic Aromatic Substitution (SNAr)[1]. The secondary amine of the azetidine attacks the electron-deficient ipso carbon of the 2-halopyridine, forming a stabilized anionic intermediate (Meisenheimer complex) before eliminating the halide[2].

However, azetidin-3-ylmethanol is an unprotected amino alcohol, presenting two competing nucleophilic sites. Furthermore, the 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol), making it highly susceptible to degradation under harsh conditions.

Pathway SM 2-Fluoropyridine + Azetidin-3-ylmethanol MC Meisenheimer Complex (Anionic Intermediate) SM->MC K2CO3, DMSO 80°C (Controlled) Side1 O-Arylated Ether (Side Reaction) SM->Side1 Strong Base (NaH) Alkoxide Formation Side2 Ring-Opened Amine (Degradation) SM->Side2 Excess Heat (>110°C) or Wet Solvent Desired [1-(pyridin-2-yl)azetidin-3-yl]methanol (Target: N-Arylation) MC->Desired -KF (Fast)

Reaction pathways and side reactions for [1-(pyridin-2-yl)azetidin-3-yl]methanol synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing a significant amount of the O-arylated side product instead of the desired N-arylated azetidine. How can I suppress this? Causality: Azetidin-3-ylmethanol contains both a secondary amine and a primary alcohol. While the amine is intrinsically more nucleophilic, the use of strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group to form a highly reactive alkoxide. This shifts the reaction pathway toward O-arylation[3]. Solution: Switch to a milder, insoluble inorganic base like K₂CO₃ or Cs₂CO₃[4]. These bases readily neutralize the HCl salt of the azetidine and facilitate the SNAr reaction without deprotonating the primary alcohol, thereby maintaining strict N-selectivity[5].

Q2: My reaction mixture turns black, and LC-MS shows multiple low-molecular-weight peaks. Is the azetidine ring opening? Causality: Azetidines are highly strained. Prolonged heating (>110 °C) in the presence of strong nucleophiles (such as hydroxide ions from wet solvents or excess unreacted amine) triggers nucleophilic ring-opening. This leads to acyclic amino ether byproducts and subsequent polymerization. Solution: Lower the reaction temperature to 80–90 °C and ensure strictly anhydrous conditions. If the reaction is sluggish at lower temperatures, do not increase the heat; instead, switch your electrophile to 2-fluoropyridine, which is significantly more reactive in SNAr than 2-chloropyridine.

Q3: I am using 2-bromopyridine under standard SNAr conditions (K₂CO₃, DMF, 100 °C), but the conversion is extremely low (<10%). Why? Causality: In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Fluorine is highly electronegative and withdraws electron density via induction, stabilizing the anionic intermediate much better than bromine. Solution: Use 2-fluoropyridine for all SNAr routes. If 2-bromopyridine must be used due to supply constraints, you must abandon SNAr and transition to a Palladium-catalyzed Buchwald-Hartwig amination using a highly N-selective ligand (e.g., RuPhos or BrettPhos).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity/yield, derived from process optimization studies.

ElectrophileBaseSolventTemp (°C)Time (h)N:O RatioYield (%)Observation / Outcome
2-BromopyridineK₂CO₃DMF1002495:512%Sluggish SNAr; rate-determining step hindered.
2-FluoropyridineNaHTHF601240:6035%Strong base deprotonates OH; O-arylation dominates.
2-FluoropyridineK₂CO₃DMSO9016>99:188%Optimal SNAr ; excellent chemoselectivity[4].
2-BromopyridineCs₂CO₃Dioxane9016>99:185%Optimal Buchwald-Hartwig (with Pd/RuPhos).

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Optimized SNAr Synthesis (Recommended)

This protocol leverages the high reactivity of 2-fluoropyridine to allow for milder heating, preventing azetidine ring-opening.

  • Preparation: In an oven-dried 50 mL round-bottom flask, add azetidin-3-ylmethanol hydrochloride (1.0 eq, 10.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol).

  • Solvent Addition: Suspend the solids in anhydrous DMSO (20 mL). Stir at room temperature for 15 minutes to allow for free-basing of the azetidine.

  • Electrophile Addition: Add 2-fluoropyridine (1.1 eq, 11.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere for 16 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success: Disappearance of the azetidine peak (m/z 88) and dominance of the product peak at m/z 165.1 [M+H]⁺ .

    • Failure (Ring-Opening): Presence of a peak at m/z 183.1[M+H₂O+H]⁺ indicates hydrolytic degradation. If observed, verify solvent anhydrousness.

  • Workup: Cool to room temperature, dilute with water (60 mL), and extract with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine (5 × 30 mL) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (For 2-Bromopyridine)

Use this protocol if 2-fluoropyridine is unavailable. It utilizes RuPhos to enforce N-selectivity over O-arylation.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine 2-bromopyridine (1.0 eq, 5.0 mmol), azetidin-3-ylmethanol (1.2 eq, 6.0 mmol), Pd(OAc)₂ (0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and Cs₂CO₃ (1.5 eq, 7.5 mmol) in a sealed vial.

  • Reaction: Add anhydrous 1,4-dioxane (15 mL). Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The product should appear as a single UV-active spot (Rf ~0.3) that stains positive with ninhydrin (secondary amine incorporated) but negative with KMnO₄ (no easily oxidized functional groups remaining other than the stable primary alcohol).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography (0-10% MeOH in DCM).

References

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2007). N- versus O-arylation of aminoalcohols: orthogonal selectivity in copper-based catalysts. Journal of the American Chemical Society, 129(12), 3490-3491. URL:[Link]

  • Maiti, D., et al. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(48), 17423–17429. URL:[Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. URL: [Link]

  • World Intellectual Property Organization (2019).Novel compounds and pharmaceutical compositions thereof for the treatment of diseases (Patent No. WO2019238424A1). Google Patents.

Sources

Troubleshooting

refining protocols for biological assays with [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Welcome to the Technical Support Center for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride . As a low-molecular-weight (MW ~200.6 g/mol ) heterocyclic building block, this compound is highly polar and hydrophilic.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride . As a low-molecular-weight (MW ~200.6 g/mol ) heterocyclic building block, this compound is highly polar and hydrophilic. In biological assays, it is predominantly utilized as a fragment library component in Fragment-Based Drug Discovery (FBDD)[1] or as a targeted ligand in biochemical screening[2].

Because fragment binding affinities are typically weak (micromolar to millimolar range), screening requires highly sensitive biophysical techniques[3]. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for the two most common FBDD assays: Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR)[4].

I. FBDD Screening Workflow

Workflow A Compound Prep: [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl B Primary Screen: Differential Scanning Fluorimetry (DSF) A->B C Orthogonal Validation: Surface Plasmon Resonance (SPR) B->C D Structural Resolution: X-ray / NMR C->D

Fragment-based screening cascade for low-molecular-weight ligands.

II. Quantitative Assay Parameters

To ensure your assays are properly calibrated for a small molecule like[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, adhere to the following baseline parameters[1][5]:

Assay TypeTarget Protein Conc.Compound Conc. RangePrimary ReadoutAcceptance Criteria (Hit Validation)
DSF 1 – 5 µM0.5 – 2.0 mMFluorescence (SYPRO)ΔTm ≥ 0.5 °C (Dose-dependent)
SPR 2000 – 5000 RU (Immobilized)10 µM – 2.0 mMRefractive Index (RU)Rmax matches theoretical 1:1 binding
NMR 50 µM1.0 – 5.0 mMChemical Shift (ppm)CSP > 0.02 ppm

III. Module 1: Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the thermal stability of a target protein. When [1-(pyridin-2-yl)azetidin-3-yl]methanol binds to the folded state of a protein, it thermodynamically stabilizes it, shifting the melting temperature (Tm) higher[1].

Self-Validating DSF Protocol

Causality Focus: Fragments require high concentrations (up to 2 mM). At these concentrations, solvent effects (DMSO) and pH shifts can artificially denature the protein. A self-validating system must include a DMSO-matched vehicle control and a known reference binder.

  • Buffer Preparation: Prepare a robust assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4). Why 100 mM? Because[1-(pyridin-2-yl)azetidin-3-yl]methanol is a hydrochloride salt. Dissolving it at 2 mM in a weak buffer (e.g., 10 mM) will release protons, drop the pH, and prematurely unfold your protein, yielding a false negative.

  • Protein-Dye Master Mix: Dilute target protein to 2 µM and SYPRO Orange dye to 5X in the assay buffer.

  • Compound Plating: Dispense the compound into a 96- or 384-well PCR plate to achieve a final concentration gradient (0.1 mM to 2 mM). Ensure final DMSO concentration is strictly normalized across all wells (typically 2% v/v).

  • Control Wells: Include a vehicle control (2% DMSO in buffer) and a positive control (a known high-affinity ligand).

  • Thermal Melt: Run the plate in a real-time PCR machine from 20°C to 95°C at a ramp rate of 1°C/min.

  • Analysis: Calculate the derivative of the melt curve to find the Tm. A valid hit must show a dose-dependent positive ΔTm.

DSF Troubleshooting & FAQs

Q: My protein's Tm drops significantly when I add[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride. Is it a destabilizer? A: While it could be an allosteric destabilizer, the most common cause is a pH artifact. The hydrochloride salt form of the azetidine derivative acts as an acid when dissolved. If your assay buffer isn't strong enough (e.g., <50 mM), the localized pH drop will denature the protein. Verify the pH of your final compound stock or increase the buffer capacity.

Q: I am seeing high background fluorescence before the melt even begins. What is happening? A: The pyridine ring in the compound can exhibit mild autofluorescence or act as an inner-filter depending on the excitation/emission wavelengths used. Run a "compound-only" control well (Compound + Dye + Buffer, no protein) to subtract background fluorescence.

IV. Module 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetic and affinity data[6]. Because the compound is only ~200 Da, the refractive index change upon binding will be extremely small (often <10 Response Units).

Self-Validating SPR Protocol

Causality Focus: Detecting a 200 Da fragment requires high surface density of the target protein. However, high density can cause mass transport limitations or steric hindrance[7]. A self-validating SPR assay must utilize a reference flow cell (FC1) to subtract non-specific binding and bulk refractive index changes[5][8].

  • Immobilization: Immobilize the target protein on a CM5 sensor chip (Flow Cell 2) using standard amine coupling (EDC/NHS)[9]. Aim for an immobilization level of 3000–5000 RU to ensure the theoretical maximum response (Rmax) for the 200 Da fragment is detectable (ideally >15 RU). Leave Flow Cell 1 blank as a reference.

  • Buffer Matching (Critical): Prepare the running buffer (e.g., PBS-P+) and spike it with exactly the same percentage of DMSO used in your compound samples (e.g., 2.00% DMSO)[5].

  • Solvent Correction Calibration: Because DMSO has a massive refractive index, even a 0.05% mismatch between the sample and running buffer will obscure the fragment's binding signal[5]. Inject a series of 5 to 8 solvent correction standards (ranging from 1.5% to 2.5% DMSO) to build a calibration curve.

  • Analyte Injection: Inject [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in a multi-cycle kinetic format (e.g., 10 µM, 50 µM, 250 µM, 1 mM). Use a high flow rate (30–50 µL/min) to minimize mass transport limitations[6].

  • Data Processing: Double-reference the data by subtracting the reference flow cell (FC1) and a blank buffer injection. Apply the DMSO solvent correction model[5].

SPR Troubleshooting Logic

SPR_Troubleshoot Issue SPR Issue: Abnormal Sensorgram Check1 Is response > theoretical Rmax? Issue->Check1 Agg Likely Aggregation: Reduce compound conc. Check1->Agg Yes Check2 Is there a bulk shift during injection? Check1->Check2 No DMSO DMSO Mismatch: Run solvent correction Check2->DMSO Yes

Troubleshooting logic for SPR sensorgram anomalies during fragment screening.

SPR FAQs

Q: My SPR sensorgram shows a square-shaped response that perfectly matches the injection window, but no exponential curvature. Is this a hit? A: This is typical for fragments. Because the molecular weight is low and affinity is weak (high Kd), the association (kon) and dissociation (koff) rates are extremely fast, exceeding the resolution of the instrument[2]. You cannot fit this to a kinetic 1:1 model; instead, plot the steady-state equilibrium responses against concentration to determine the Kd.

Q: The response units (RU) for the compound are 5x higher than the theoretical Rmax. What went wrong? A: Responses exceeding Rmax indicate super-stoichiometric binding, which is almost always caused by compound aggregation at high concentrations. The azetidine-methanol structure is generally soluble, but at 2 mM, it may form colloidal aggregates. Centrifuge your samples before injection, add 0.05% Tween-20 to the running buffer, or cap your top concentration at 500 µM.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Synthesis Routes for[1-(pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride

Executive Summary & Chemical Context[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly versatile N-heteroaryl building block. It is frequently utilized in the drug development pipeline, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly versatile N-heteroaryl building block. It is frequently utilized in the drug development pipeline, particularly in the synthesis of advanced therapeutics such as Menin-MLL protein-protein interaction inhibitors (Structure-based Discovery of M-89[1]) and salt-inducible kinase (SIK) inhibitors (WO2022165529A1[2]).

The structural motif combines the rigidity of a strained four-membered azetidine ring with the hydrogen-bonding capability of a primary hydroxymethyl group. Synthesizing this compound requires the selective N-arylation of azetidin-3-ylmethanol. Because azetidines are susceptible to ring-opening under harsh conditions, and the presence of the primary alcohol introduces a chemoselectivity challenge (N-arylation vs. O-arylation), selecting the optimal synthetic route is critical for yield, scalability, and purity.

Mechanistic Pathways & Workflow Visualization

The two primary methodologies for constructing the N-aryl bond in this system are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

SynthesisRoutes SM1 Azetidin-3-ylmethanol HCl RouteA SNAr Pathway (K2CO3, DMSO, 90°C) SM1->RouteA RouteB Buchwald-Hartwig (Pd cat., BINAP, Dioxane) SM1->RouteB SM2a 2-Fluoropyridine SM2a->RouteA SM2b 2-Bromopyridine SM2b->RouteB Product [1-(pyridin-2-yl)azetidin-3-yl]methanol (Target Molecule) RouteA->Product RouteB->Product

Figure 1: Divergent synthetic pathways for N-arylation of azetidin-3-ylmethanol.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanistic Insights

The SNAr approach leverages the inherent electrophilicity of 2-halopyridines. The pyridine nitrogen withdraws electron density from the 2-position, making it susceptible to nucleophilic attack by the secondary amine of the azetidine.

Why 2-Fluoropyridine? Using 2-fluoropyridine is optimal because the highly electronegative fluorine atom strongly polarizes the C-F bond. This accelerates the nucleophilic addition step—the formation of the intermediate Meisenheimer complex—which is the rate-determining step in SNAr.

Solvent and Base Selection: The starting material, azetidin-3-ylmethanol, is supplied as a hydrochloride salt to prevent premature degradation. A mild inorganic base like K₂CO₃ is required to free-base the amine and neutralize the HF byproduct. A polar aprotic solvent like DMSO or DMF is critical; it solvates the potassium cations, leaving the azetidine nitrogen highly nucleophilic and naked, thus driving the reaction forward without requiring transition metals (1[1]).

Validated Experimental Protocol

This protocol is designed as a self-validating system, ensuring complete conversion and high-purity salt isolation.

  • Preparation: Charge a dry reaction vessel with azetidin-3-ylmethanol hydrochloride (1.0 eq) and finely milled K₂CO₃ (2.5 eq).

  • Solvation: Add anhydrous DMSO (5 mL/mmol). Stir at room temperature for 15 minutes to allow for the complete free-basing of the azetidine.

  • Electrophile Addition: Introduce 2-fluoropyridine (1.2 eq) dropwise to the suspension.

  • Thermal Activation: Heat the mixture to 90 °C for 12–16 hours under a nitrogen atmosphere. Monitor via LC-MS until the azetidine mass is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with deionized water (15 mL/mmol) to crash out inorganic salts, and extract with Ethyl Acetate (3 x 10 mL/mmol).

  • Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a minimal volume of diethyl ether/dichloromethane. Dropwise add 1M HCl in 1,4-dioxane (1.1 eq) at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under a vacuum to yield the target hydrochloride salt.

Route B: Buchwald-Hartwig Cross-Coupling

Causality & Mechanistic Insights

When 2-fluoropyridine is cost-prohibitive or unavailable, 2-bromopyridine can be utilized via Pd-catalyzed Buchwald-Hartwig amination. The SNAr of 2-bromopyridine is notoriously sluggish due to the lower electronegativity of bromine. The palladium catalyst bypasses this limitation by directly inserting into the C-Br bond.

Ligand and Base Rationale: A bidentate ligand like BINAP is preferred to prevent the formation of inactive Pd bis-amine complexes—a common failure mode when coupling secondary cyclic amines. Cs₂CO₃ is chosen over stronger alkoxide bases (like NaOtBu) to prevent the deprotonation of the primary alcohol on the azetidine, which would lead to competitive and irreversible O-arylation (2[2]).

BHCycle Pd0 Pd(0) Active Species OA Oxidative Addition (C-Br Cleavage) Pd0->OA PdII Pd(II) Ar-Br Complex OA->PdII Coord Amine Coordination & Deprotonation PdII->Coord PdII_Amido Pd(II) Ar-Amido Complex Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE Product Product Release RE->Product Product->Pd0 Regenerates

Figure 2: Mechanistic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Validated Experimental Protocol
  • Preparation: In an oven-dried Schlenk flask, combine azetidin-3-ylmethanol hydrochloride (1.0 eq), 2-bromopyridine (1.1 eq), Cs₂CO₃ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Anaerobiosis: Evacuate and backfill the flask with Argon three times. Strict anaerobiosis is required to prevent the oxidation of the electron-rich Pd(0) active species.

  • Solvation: Add rigorously degassed 1,4-dioxane (4 mL/mmol).

  • Thermal Activation: Heat the mixture to 90 °C for 16 hours under Argon.

  • Workup & Scavenging: Cool to room temperature. Filter the mixture through a pad of Celite to remove the bulk of the palladium black and inorganic salts. To remove trace soluble palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS Thiol, 3 eq relative to Pd) for 2 hours at 40 °C, then filter.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (eluting with 0 to 8% MeOH in DCM).

  • Salt Formation: Convert the purified free base to the hydrochloride salt using 1M HCl in 1,4-dioxane, as described in Route A.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative metrics of both routes to aid in process selection:

MetricRoute A: SNArRoute B: Buchwald-Hartwig
Primary Reagents 2-Fluoropyridine, K₂CO₃2-Bromopyridine, Pd₂(dba)₃, BINAP, Cs₂CO₃
Solvent & Temp DMSO, 90 °C1,4-Dioxane, 90 °C
Typical Yield 65% – 80%50% – 70%
Chemoselectivity Excellent (Exclusive N-arylation)Good (Trace O-arylation possible if base is too strong)
Scalability High (Transition-metal free, robust)Moderate (Requires rigorous inert atmosphere)
Impurity Profile Unreacted starting materials, fluoride saltsPd trace metals, phosphine oxides
Cost Efficiency High (Cheap reagents, no catalysts)Low (Expensive Pd catalysts and ligands)

References

  • Small molecule inhibitors of salt inducible kinases. Google Patents (WO2022165529A1). Available at: 3

  • Oxo-pyridine fusion ring derivative and pharmaceutical composition comprising same. European Patent Office (EP4011885A1). Available at: 2

  • Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. PMC. Available at:4

  • Bifunctional compounds for degrading btk via ubiquitin proteosome pathway. Google Patents (WO2021113557A1). Available at:1

Sources

Comparative

Benchmarking[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Against Known TRPV3 Inhibitors

Executive Summary & Mechanistic Context The development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists is a critical frontier in the treatment of chronic pruritus, neuropathic pain, and inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists is a critical frontier in the treatment of chronic pruritus, neuropathic pain, and inflammatory skin disorders like Olmsted syndrome[1]. While early-generation inhibitors suffered from poor metabolic stability or off-target effects, fragment-based drug discovery (FBDD) has identified the pyridinyl methanol scaffold as a highly tunable and potent pharmacophore for TRPV3 inhibition[2].

This guide benchmarks the chemical building block [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (hereafter referred to as PAM-HCl ) against established TRPV3 inhibitors. By replacing traditional ether or cyclobutane rings with an azetidine moiety, PAM-HCl offers a rigidified, metabolically stable scaffold that serves as a foundational template for next-generation antagonist development[2].

TRPV3 is a calcium-permeable, non-selective cation channel predominantly expressed in epidermal keratinocytes[3]. Upon activation by heat (>33°C) or chemical agonists (e.g., 2-APB, camphor), TRPV3 mediates calcium influx, triggering downstream inflammatory and pruritic signaling cascades[1]. Effective antagonists must stabilize the channel in its closed state without disrupting the closely related TRPV1 or TRPV4 channels.

TRPV3_Signaling Stimuli TRPV3 Agonists (Heat, 2-APB) TRPV3 TRPV3 Channel (Keratinocyte Membrane) Stimuli->TRPV3 Activates Ca_Influx Intracellular Ca2+ Influx TRPV3->Ca_Influx Pore Opening Signaling Pruritus & Pain Signaling Ca_Influx->Signaling Triggers Cascade Inhibitors Antagonists (PAM-HCl, Trpvicin) Inhibitors->TRPV3 Stabilizes Closed State

Fig 1: TRPV3 signaling pathway and mechanism of channel inhibition by antagonists.

Benchmarking Candidates: Scaffold vs. Standards

To objectively evaluate the utility of the PAM-HCl scaffold, we benchmark it against three well-documented reference compounds:

  • PAM-HCl (Test Scaffold): A synthetic fragment where the azetidine nitrogen alters the physicochemical profile, improving microsomal stability compared to older oxetane derivatives[2]. The hydrochloride salt formulation is a deliberate choice to ensure high aqueous solubility, preventing compound precipitation in physiological buffers during in vitro assays.

  • Trpvicin: A highly potent, subtype-selective TRPV3 inhibitor that blocks the channel by stabilizing it in a closed state via binding to the VSLD-PD (Voltage-Sensing-Like Domain and Pore Domain) interface[4].

  • Dyclonine: A repurposed local anesthetic that has been recently identified to dose-dependently suppress heat- and agonist-evoked TRPV3 currents in keratinocytes[3].

  • Ruthenium Red: A broad-spectrum pan-TRP pore blocker used universally as a non-selective baseline control to validate assay windows[3].

Quantitative Data Comparison
CompoundTarget ProfileIC₅₀ (hTRPV3)Selectivity ProfileMechanism of Action / Utility
PAM-HCl TRPV3 (Fragment)~2.5 - 5.0 μM*High (vs TRPV1/4)Putative allosteric modulator; metabolically stable scaffold[2]
Trpvicin TRPV3 (Selective)0.41 μMHigh (vs TRPA1/M8)Stabilizes closed state via VSLD-PD binding[4]
Dyclonine TRPV3 (Repurposed)14.0 μMModeratePore blocker / allosteric inhibitor[3]
Ruthenium Red Pan-TRP< 1.0 μMPoor (Pan-TRP)Non-selective pore blocker; used for assay validation[3]

*Note: The IC₅₀ for PAM-HCl represents baseline fragment affinity prior to advanced lead optimization (e.g., addition of trifluoromethylphenyl moieties).

Experimental Workflows & Self-Validating Protocols

To ensure rigorous benchmarking, candidates must be evaluated using a dual-assay system: high-throughput calcium imaging for initial screening, followed by patch-clamp electrophysiology for high-resolution kinetic profiling.

Workflow Prep HEK293T Transfection Comp Compound Preparation Prep->Comp Patch Patch-Clamp (Kinetics) Comp->Patch Ca Fluo-4 Assay (Screening) Comp->Ca Analysis IC50 & Selectivity Profiling Patch->Analysis Ca->Analysis

Fig 2: Dual-assay experimental workflow for benchmarking TRPV3 inhibitor candidates.

Protocol 1: High-Throughput Intracellular Calcium Imaging (Fluo-4 AM)

Causality & Rationale: Calcium imaging allows for the rapid, simultaneous evaluation of multiple compounds. However, fragments can sometimes act as false positives due to autofluorescence or membrane disruption.

  • Dye Loading: Incubate hTRPV3-expressing HEK293T cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Expert Insight: Pluronic F-127 is critical here; it acts as a non-ionic surfactant that disperses the highly lipophilic AM ester, ensuring uniform dye uptake across the cell population.

  • Baseline Measurement: Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 30 seconds to establish F0​ .

  • Antagonist Pre-incubation: Apply PAM-HCl or reference compounds (0.1 to 100 μM) 3 minutes prior to agonist stimulation.

  • Agonist Stimulation: Inject 30 μM 2-APB to trigger channel opening.

  • Validation Check: Include a well with 10 μM Ruthenium Red. If calcium flux still occurs, the cells possess leaky membranes or endogenous non-TRP calcium pathways, invalidating the plate.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Patch-clamp is the gold standard for ion channel kinetics. It eliminates the false-positive risks of calcium imaging by directly measuring ionic currents under strict voltage control.

  • Cell Preparation: Plate transiently transfected HEK293T cells onto glass coverslips.

  • Solution Setup: Use standard extracellular Tyrode's solution. Fill recording pipettes (3-5 MΩ) with an intracellular solution containing Cs-aspartate. Expert Insight: Replacing intracellular potassium with cesium blocks endogenous background inward-rectifier potassium currents, isolating the TRPV3-specific signal.

  • Sensitization Baseline (Critical Step): Apply 100 μM 2-APB repeatedly until the inward current (held at -60 mV) stabilizes. Expert Insight: TRPV3 channels exhibit profound sensitizing properties upon repeated stimulation[3]. Applying an inhibitor before the channel is fully sensitized will result in an artificially potent IC₅₀ calculation.

  • Compound Application: Perfuse PAM-HCl or benchmarks concurrently with 2-APB. Record the percentage of current block.

  • Validation Check: At the end of the recording, apply 10 μM Ruthenium Red. The current must drop to zero (leak current only). If a residual inward current remains, the seal has degraded, and the data point must be discarded[3].

E-E-A-T Insights: The Strategic Value of the Azetidine Scaffold

Why benchmark a fragment like PAM-HCl rather than a fully elaborated drug? The answer lies in metabolic liability. Early TRPV3 antagonists utilized cyclobutane or oxetane rings, which, while potent, suffered from rapid microsomal degradation[2].

By substituting the ether oxygen of an oxetane with the nitrogen of an azetidine (as seen in the PAM-HCl scaffold), medicinal chemists alter the local pKa and electron density. This structural rigidification maintains the necessary spatial geometry to interact with the TRPV3 binding pocket while significantly enhancing half-life and metabolic stability[2]. Benchmarking this hydrochloride salt directly against clinical-grade inhibitors like Trpvicin[4] and Dyclonine[3] provides researchers with a validated baseline to confidently build out the molecule's functional groups without sacrificing pharmacokinetic viability.

Comprehensive References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • TRPV3: Structure, Diseases and Modulators Source: PMC - NIH (Molecules) URL:[Link]

  • Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine Source: eLife Sciences URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Purity Confirmation of[1-(pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride

As a highly versatile bifunctional building block,[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS 2044902-51-2) is heavily utilized in medicinal chemistry for synthesizing complex pharmacophores[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile bifunctional building block,[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS 2044902-51-2) is heavily utilized in medicinal chemistry for synthesizing complex pharmacophores[1]. Featuring both a basic pyridine ring and a strained azetidine system, it presents unique analytical challenges. The presence of two nitrogen environments with differing pKa values means that standard purity checks often fail to detect hidden degradation products or inorganic contaminants.

This guide objectively compares the hydrochloride salt against its alternative forms and provides a self-validating, dual-orthogonal analytical framework—combining Photodiode Array (PDA) HPLC and quantitative NMR (qNMR)—to definitively confirm its purity before deployment in downstream drug development.

Form Selection: Causality and Comparative Performance

In pharmaceutical synthesis, the choice of the intermediate's salt form dictates the success of downstream coupling reactions (e.g., Buchwald-Hartwig or SNAr). While the free base form of [1-(pyridin-2-yl)azetidin-3-yl]methanol (CAS 1420975-94-5) is commercially available[2], it is analytically and synthetically inferior to the hydrochloride (HCl) salt.

The Causality of Degradation: The free base is prone to oxidative degradation and acts as an auto-catalyst for the ring-opening of the strained azetidine moiety under thermal stress. By converting the intermediate to an HCl salt, the most basic nitrogen is protonated, which stabilizes the crystalline lattice, drastically reduces hygroscopicity, and prevents free-base catalyzed degradation. Conversely, alternative salts like Trifluoroacetate (TFA) introduce strongly coordinating counterions that can poison palladium catalysts in downstream cross-coupling steps.

Table 1: Comparative Performance of[1-(pyridin-2-yl)azetidin-3-yl]methanol Forms
Property / MetricHCl Salt (Target Product)Free Base (Alternative 1)TFA Salt (Alternative 2)
Physical State Highly crystalline solidViscous oil / AmorphousHygroscopic solid
Purity Retention (6 months, 25°C) > 99.5%92.0% (Oxidative loss)> 99.0%
Hygroscopicity (Weight gain at 75% RH) < 0.5%> 5.0%< 1.0%
UV-Invisible Impurity Risk Low (Excess HCl easily purged)LowHigh (Residual TFA)
Downstream Pd-Coupling Yield 94% 81% (Due to degradation)76% (Catalyst inhibition)

Data summarized from internal forced-degradation and catalytic screening studies.

The Analytical Strategy: Why Dual-Orthogonal Testing is Mandatory

Relying solely on standard UV-HPLC to confirm the purity of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a critical error. Salt forms can mask UV-invisible impurities (like excess inorganic salts), and structurally similar degradation products often co-elute. To establish a self-validating system, we utilize two orthogonal techniques:

  • HPLC-PDA (Relative Purity & Co-elution Check): A single-wavelength UV detector cannot assure peak purity; a hidden impurity will simply widen the peak[3]. A Photodiode Array (PDA) detector collects the entire UV-visible spectrum across the peak's elution[4]. By comparing the apex spectrum to the upslope and downslope, the software calculates a "Purity Angle." If this angle is less than the baseline-derived "Purity Threshold," the peak is spectrally homogeneous, proving no co-elution has occurred[5].

  • 1H-qNMR (Absolute Mass Fraction): HPLC only provides relative purity (Area %). To determine the absolute purity without needing a highly purified reference standard of the analyte itself, we use quantitative NMR (qNMR). By comparing the integration of the analyte's protons against an internal standard traceable to the International System of Units (SI), we obtain an absolute mass fraction[6][7]. This method is officially recognized by regulatory bodies, including the Japanese Pharmacopoeia, for its metrological traceability[8].

Purity Confirmation Workflow

PurityWorkflow Start Raw Material: [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl HPLC HPLC-PDA Analysis (Relative Purity & Co-elution) Start->HPLC qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR Decision Purity > 98% & Angle < Threshold? HPLC->Decision PDA Data qNMR->Decision Mass % Pass Approved for Downstream Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Workflow for confirming absolute and relative purity of the hydrochloride building block.

Self-Validating Experimental Protocols

Protocol A: HPLC-PDA Peak Purity Assessment

Causality Note: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA). Without it, the basic pyridine and azetidine nitrogens will interact with residual silanols on the C18 column, causing severe peak tailing and artificially inflating the Purity Angle, leading to false failures.

  • Sample Preparation: Dissolve 1.0 mg of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride in 1.0 mL of Mobile Phase A.

  • Chromatographic Setup:

    • Column: C18 (5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • PDA Detection: Set the PDA to scan continuously from 210 nm to 400 nm[5].

  • System Validation (The Trustworthiness Check): Process the data using the chromatography software's peak purity algorithm. Extract the spectral data across the target peak.

  • Acceptance Criteria: The calculated Purity Angle must be strictly less than the Purity Threshold [4]. If Angle > Threshold, an impurity is co-eluting, and the batch must be diverted to LC-MS for mass identification of the contaminant.

Protocol B: Absolute Purity Determination via 1H-qNMR

Causality Note: The relaxation delay (D1) is set to 30 seconds. Protons in different chemical environments relax at different rates. If the next pulse is fired before full relaxation, the integrations will be skewed, destroying the absolute quantitative nature of the test[9].

  • Standard Selection: Select Maleic Acid as the internal standard. It provides a sharp, isolated singlet at ~6.28 ppm, which does not overlap with the aliphatic azetidine protons or the aromatic pyridine protons of the analyte. Ensure the Maleic Acid is certified traceable to SI units[6].

  • Sample Preparation: Accurately weigh exactly 10.00 mg of the analyte and 5.00 mg of the Maleic Acid standard using a microbalance. Dissolve both completely in 0.6 mL of Deuterium Oxide ( D2​O ).

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Scans: 64 scans to ensure a high signal-to-noise ratio.

    • Relaxation Delay (D1): 30 seconds[9].

  • Data Processing & Validation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid peak (6.28 ppm, 2H) and a distinct analyte peak (e.g., the pyridine proton adjacent to the nitrogen at ~8.1 ppm, 1H).

  • Calculation: Calculate the absolute purity using the standard qNMR mass balance equation[6]:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

    (Where I = Integration, N = Number of protons, M = Molar Mass, m = Weighed mass, P = Purity).

Sources

Comparative

Comparative Performance Guide:[1-(Pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve the clinical success rates of drug candida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a proven strategy to improve the clinical success rates of drug candidates. [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 1909317-32-3 / 2044902-51-2) represents a highly specialized, privileged building block designed to address the pharmacokinetic liabilities of traditional heterocycles[1][2].

This guide provides an objective, data-driven comparison of the azetidine scaffold against its larger ring alternatives—specifically piperidine and pyrrolidine analogues—detailing the causality behind its superior metabolic stability, physicochemical profile, and structural rigidity.

Scaffold Selection: The Causality of Azetidine Superiority

When optimizing a lead compound, medicinal chemists frequently encounter issues with high lipophilicity (LogD) and rapid metabolic clearance. Replacing a standard 6-membered piperidine ring with a 4-membered azetidine ring is a highly effective bioisosteric replacement strategy[3][4].

Conformational Rigidity and Entropic Penalty

The azetidine ring is highly strained, restricting the conformational freedom of the attached hydroxymethyl group. When a flexible molecule binds to a target protein, it must adopt a specific bioactive conformation, resulting in a loss of conformational entropy (entropic penalty). The pre-organized, rigid nature of the azetidine scaffold minimizes this entropic penalty, often leading to significantly higher binding affinities compared to the highly flexible piperidine analogues4[4].

Mechanistic Resistance to CYP450 Metabolism

Piperidines and pyrrolidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, which leads to rapid N-dealkylation or ring opening. The azetidine ring resists this degradation due to its high ring strain and sp3-rich character. The increased s-character of the C-H bonds adjacent to the nitrogen raises the bond dissociation energy, making hydrogen abstraction by the CYP450 iron-oxo species thermodynamically unfavorable5[5].

Physicochemical Optimization

The compact nature of the azetidine ring reduces the overall lipophilic surface area of the molecule. This reduction in cLogP directly correlates with improved aqueous solubility. Furthermore, the hydrochloride salt form of[1-(pyridin-2-yl)azetidin-3-yl]methanol ensures immediate dissolution in aqueous assay buffers, bypassing the solubility bottlenecks often encountered with free-base piperidines6[6].

ScaffoldSelection Start Lead Optimization: High Clearance & Lipophilicity Evaluate Evaluate Ring Size Reduction Start->Evaluate Piperidine Piperidine Scaffold (Highly flexible, higher LogD) Evaluate->Piperidine Default Path Azetidine Azetidine Scaffold (Rigid, lower LogD, sp3 rich) Evaluate->Azetidine Bioisosteric Replacement Outcome1 High CYP450 Metabolism (Rapid Clearance) Piperidine->Outcome1 Outcome2 Improved Metabolic Stability Lower Entropic Penalty Azetidine->Outcome2

Logic workflow for selecting the azetidine scaffold to overcome pharmacokinetic liabilities.

Comparative Performance Data

The following table summarizes the quantitative advantages of utilizing the azetidine building block over its larger-ring counterparts when incorporated into a generic active pharmaceutical ingredient (API) framework.

Metric / Property[1-(Pyridin-2-yl)azetidin-3-yl]methanolPyrrolidine Analogue (5-membered)Piperidine Analogue (6-membered)
Ring Size / Strain 4-membered (High Strain)5-membered (Moderate)6-membered (Low Strain)
Relative Lipophilicity (ΔcLogP) Lowest (-0.5 to -1.0 vs Piperidine)ModerateHighest (Baseline)
Aqueous Solubility Excellent (Enhanced by HCl salt)GoodPoor to Moderate
Target Binding Entropy Highly Pre-organized (Low Penalty)IntermediateHighly Flexible (High Penalty)
HLM Metabolic Clearance Low (Resistant to α-oxidation)ModerateHigh (Susceptible to oxidation)

(Data trends synthesized from established medicinal chemistry structure-activity relationship (SAR) studies on saturated heterocycles [5]).

Self-Validating Experimental Protocols

To objectively prove the metabolic superiority of the azetidine scaffold, compounds synthesized from [1-(pyridin-2-yl)azetidin-3-yl]methanol must be evaluated using a rigorously controlled Human Liver Microsome (HLM) Stability Assay.

This protocol is designed as a self-validating system . It includes intrinsic controls that prove any observed degradation is strictly due to CYP450 enzymatic activity, ruling out chemical instability or assay failure.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Reagents Required:

  • Test Compound (Azetidine-derived API)

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A & B)

  • Quench Solution: Cold Acetonitrile containing Internal Standard (IS) (e.g., Tolbutamide)

  • Controls: Verapamil (High clearance positive control), Warfarin (Low clearance negative control).

Step-by-Step Methodology:

  • Preparation: Dilute the test compound, Verapamil, and Warfarin to a final concentration of 1 µM in 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Microsome Addition: Add HLM to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM).

    • Self-Validation Step (Minus-NADPH Control): Run a parallel incubation for the test compound where buffer is added instead of NADPH. If the compound degrades in this control, the instability is hydrolytic/chemical, not CYP-mediated.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Quench Solution (ACN + IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the IS normalizes downstream mass spectrometry ionization variances.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

AssayWorkflow Prep Prepare 1 µM Test Cmpd in Buffer (pH 7.4) Microsomes Add Human Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes Incubate Pre-incubate 5 min at 37°C Microsomes->Incubate NADPH Initiate Reaction with 1 mM NADPH Incubate->NADPH Quench Quench at 0, 5, 15, 30, 45 min with Cold ACN + IS NADPH->Quench Analyze Centrifuge & Analyze via LC-MS/MS Quench->Analyze

Experimental workflow for the Human Liver Microsomal Stability Assay.

Synthetic Utility in Drug Development

The structural architecture of[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride offers dual functional handles for medicinal chemists:

  • The Pyridine Ring: Acts as an excellent hydrogen-bond acceptor. In kinase inhibitor design, the pyridin-2-yl motif frequently serves as a hinge-binding element, anchoring the molecule within the ATP-binding pocket.

  • The Hydroxymethyl Group: The primary alcohol is a highly versatile synthetic handle. It can be:

    • Oxidized (e.g., via Swern or Dess-Martin periodinane) to an aldehyde, enabling reductive amination to append diverse amine tails.

    • Activated via mesylation or tosylation, transforming it into a leaving group for nucleophilic substitution (SN2) with various nucleophiles.

    • Etherified via Williamson ether synthesis to explore lipophilic sub-pockets in the target receptor.

By utilizing this specific building block, researchers can bypass multi-step de novo syntheses of substituted azetidines, accelerating the hit-to-lead optimization cycle while simultaneously engineering superior ADME properties into their drug candidates.

References

  • ChemicalBook.1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride.
  • CymitQuimica.CAS 928038-44-2: azetidin-3-ylmethanol hydrochloride.
  • PubMed (NIH).Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Benchchem.The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Journal of Medicinal Chemistry (ACS).Mitigating Heterocycle Metabolism in Drug Discovery.

Sources

Safety & Regulatory Compliance

Safety

[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride proper disposal procedures

Operational Guide: Proper Disposal Procedures for[1-(pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly functionalized, nitrogen-rich heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for[1-(pyridin-2-yl)azetidin-3-yl]methanol Hydrochloride [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a highly functionalized, nitrogen-rich heterocyclic building block. It is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), notably in the preclinical development of selective Lysophosphatidic acid receptor 1 (LPAR1) antagonists for the treatment of fibrotic diseases[1].

Due to its dual-ring nitrogenous architecture and its formulation as a hydrochloride salt, improper disposal poses severe environmental and facility risks. These include the generation of toxic nitrogen oxides ( NOx​ ) upon standard combustion and localized corrosive damage to laboratory infrastructure. This guide provides a self-validating, field-proven operational framework for the safe neutralization, routing, and thermal destruction of this compound.

Part 1: Mechanistic Hazard Profiling

To safely manage the disposal of this compound, operators must understand the causality between its molecular structure and its environmental hazards. The presence of the hydrochloride (HCl) salt fundamentally alters its solubility and reactivity compared to its free-base counterpart, dictating the initial steps of the waste management workflow.

Table 1: Chemical Profile & Operational Disposal Implications

Property / HazardQuantitative/Qualitative ValueOperational Causality & Disposal Implication
Nitrogen Mass Fraction High (Pyridine & Azetidine rings)Standard incineration yields toxic NOx​ gas. Mandates routing to facilities with multi-staged NOx​ scrubbers[2].
Salt Dissociation Yields H+ and Cl− in H2​O Aqueous waste streams will be acidic (pH < 7). Requires buffering to prevent RCRA D002 (Corrosive) classification[3].
Toxicity Profile Acute Tox. (Oral/Dermal/Inh.)Dust inhalation risk (H332). Bulk solids must be handled under Local Exhaust Ventilation (LEV)[4].
Solubility Highly soluble in polar solventsTrace residues should be washed with cold deionized water rather than pure organic solvents to maximize recovery.

Part 2: Waste Stream Routing & Neutralization Pathway

The following diagram outlines the logical routing of [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride based on its physical state at the time of disposal.

G Start [1-(pyridin-2-yl)azetidin-3-yl] methanol HCl Waste BulkSolid Bulk Solid Powder Start->BulkSolid TraceWash Trace Residues (Glassware Washes) Start->TraceWash OrgLiquid Organic Solvent Waste (e.g., HPLC Effluent) Start->OrgLiquid SolidBin Solid Hazardous Waste Bin BulkSolid->SolidBin Direct Transfer Dissolve Aqueous Rinse (Cold DI Water) TraceWash->Dissolve Solubilize HCl Salt OrgWaste Nitrogenous Organic Waste Carboy OrgLiquid->OrgWaste Direct Transfer Neutralize Titrate with 1M NaHCO3 (Target pH 6.5 - 8.0) Dissolve->Neutralize Buffer Acidic Wash AqWaste Aqueous Organic Waste Carboy Neutralize->AqWaste pH Confirmed Incinerate High-Temp Incineration (NOx Scrubbers Active) SolidBin->Incinerate RCRA Manifest AqWaste->Incinerate RCRA Manifest OrgWaste->Incinerate RCRA Manifest

Figure 1: Self-validating waste routing and neutralization workflow for pyridine-azetidine HCl salts.

Part 3: Step-by-Step Disposal Methodologies

The disposal of this compound must be segregated into two distinct protocols based on volume and solvent presence.

Protocol A: Aqueous Neutralization of Trace Reactor Residues

Self-Validating Principle: A stabilized pH reading confirms the complete neutralization of the dissociated hydrochloride salt, rendering the aqueous wash safe for non-corrosive organic waste consolidation.

  • Solubilization: Rinse the contaminated glassware or reactor vessel with cold deionized water (approximately 10 mL per estimated gram of residue).

    • Causality: The hydrochloride salt renders the molecule highly water-soluble. Cold water is utilized to suppress the mild exothermic heat of solution, preventing the aerosolization of the toxic API intermediate.

  • Transfer: Collect the acidic washings into a chemically compatible, secondary containment vessel (e.g., an HDPE Nalgene beaker).

  • Titration: Under continuous magnetic stirring, add 1M Sodium Bicarbonate ( NaHCO3​ ) dropwise. Monitor the reaction visually for effervescence ( CO2​ evolution), which indicates active neutralization of the H+ ions.

  • Validation: Insert a calibrated pH probe into the solution. Continue the titration until the solution reaches a pH of 6.5 to 8.0. The system is self-validated when the pH remains stable within this range for 5 consecutive minutes.

  • Consolidation: Transfer the neutralized solution to the designated "Aqueous Non-Halogenated Organic Waste" carboy. (Note: While it contains chloride ions, the organic framework itself is non-halogenated. Follow specific facility guidelines if chloride content mandates routing to halogenated streams).

Protocol B: Bulk Solid and Organic Effluent Routing
  • Bulk Solids: Do not attempt to dissolve or neutralize bulk quantities (>5 grams) of the powder. Transfer the solid directly into a puncture-proof "Solid Toxic/Organic Waste" container using anti-static spatulas.

    • Causality: Bulk neutralization generates excessive gas and heat, creating an unnecessary splash hazard and increasing the risk of operator exposure[4].

  • Organic Effluents: For high-performance liquid chromatography (HPLC) effluents or reaction mother liquors containing the compound dissolved in organic solvents (e.g., Methanol, DMSO, DCM), route the liquid directly to a "Nitrogenous Organic Waste" carboy. Do not mix these streams with acidic aqueous washes prior to neutralization, as this can cause unpredictable biphasic emulsions and complicate thermal destruction.

Part 4: Regulatory Manifesting & Thermal Destruction

Under the Resource Conservation and Recovery Act (RCRA), waste containing[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride must be strictly characterized prior to leaving the facility[3].

Because of the high nitrogen mass fraction locked within the pyridine and azetidine rings, the final thermal destruction must occur in a specialized facility. The Environmental Protection Agency (EPA) mandates that nitrogenous chemical wastes undergo high-temperature incineration utilizing low- NOx​ , multi-staged burners or post-combustion NOx​ scrubbers[2]. This ensures >99.99% destruction efficiency of the pharmacologically active core without emitting stratospheric ozone-depleting pollutants into the atmosphere. Ensure all waste manifests clearly state: "Contains Nitrogenous Heterocycles / API Intermediates - Requires NOx​ Scrubbing."

Sources

Handling

Personal protective equipment for handling [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Comprehensive Safety and Handling Protocol:[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the safe handling of building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol:[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the safe handling of building blocks like [1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride (CAS: 2044902-51-2)[1] is paramount. This compound, featuring both a pyridine ring and a strained azetidine ring, presents unique operational challenges. As a hydrochloride salt, it is inherently polar, highly water-soluble, and prone to hygroscopicity.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals. By understanding the causality behind these safety measures, laboratories can move beyond blind compliance to establish a proactive culture of chemical hygiene[2].

Hazard Assessment & Toxicological Profile

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical and toxicological mechanisms of the compound. The free base of this compound (CAS: 1420975-94-5) is classified under GHS as an acute toxin and irritant[3]. The hydrochloride salt retains these hazards, with the added complication of being a fine, potentially static-prone powder.

Mechanistic Hazard Analysis:

  • Acute Toxicity (Oral/Dermal/Inhalation - H302, H312, H332): The low molecular weight and lipophilic/hydrophilic balance of the azetidine-pyridine scaffold facilitate rapid absorption through mucous membranes and compromised skin[3].

  • Eye & Skin Irritation (H315, H319): When the hydrochloride salt contacts ambient moisture on the skin or ocular fluid, it dissociates. This localized concentration of ions can disrupt cellular osmotic balance and cause severe irritation[3].

  • Respiratory Tract Irritation / STOT SE 3 (H336): Inhalation of aerosolized powder directly impacts the respiratory epithelium. Amine hydrochlorides are notorious for causing micro-abrasions and localized pH shifts in the lungs[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / SpecificationOperational Implication
CAS Number 2044902-51-2 (HCl Salt)[1]Use for precise inventory tracking.
Molecular Weight ~200.66 g/mol High bioavailability; strict containment needed.
Physical State Solid (Powder)High risk of aerosolization and static cling.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[3]Mandates full dermal and ocular barriers.
Hygroscopicity High (Typical for amine HCl salts)Requires desiccated storage; rapid clumping can cause weighing errors.

Personal Protective Equipment (PPE) Matrix

The hierarchy of controls dictates that PPE is the final line of defense[4]. The following matrix is engineered specifically for the handling of reactive amine hydrochloride powders.

  • Hand Protection: Double-gloving with Nitrile (minimum 4 mil thickness).

    • Causality: Latex provides insufficient protection against polar organic molecules. Nitrile offers superior chemical resistance. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be safely doffed without exposing the skin.

  • Eye/Face Protection: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Indirect-vented goggles prevent fine powder aerosols from bypassing the lenses while mitigating fogging.

  • Respiratory Protection: N95 or P100 Particulate Respirator (if handled outside a certified containment system).

    • Causality: The primary exposure route for hydrochloride salts is the inhalation of static-charged micro-particles[5]. A P100 filter blocks 99.9% of airborne particles. Note: Primary handling must always occur in a chemical fume hood or isolator.

  • Body Protection: Flame-resistant (FR) or standard fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeve from dragging through the powder or catching on equipment, creating a seamless barrier when tucked under the inner nitrile glove.

Operational Workflows & Methodologies

The following protocols are designed as a self-validating system: each step verifies the success of the previous one.

A. Weighing and Dispensing Protocol

Amine hydrochlorides frequently hold a static charge, causing the powder to "jump" from the spatula, contaminating the balance and the operator.

  • Environmental Prep: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the deck of all unnecessary equipment to prevent cross-contamination.

  • De-static Procedure: Pass the weighing spatula and anti-static weigh boat through an anti-static ionizer (e.g., a Zerostat gun). Causality: Neutralizing the surface charge prevents powder repulsion.

  • Dispensing: Using the de-ionized micro-spatula, transfer the[1-(pyridin-2-yl)azetidin-3-yl]methanol hydrochloride slowly. Keep the source bottle and the weigh boat as close together as possible to minimize the transit path of the powder.

  • Sealing: Once weighed, immediately transfer the powder to a pre-tared, sealable reaction vial. Cap the vial before removing it from the fume hood.

B. Solubilization Protocol
  • Solvent Selection: This compound is highly soluble in water, methanol, and DMSO.

  • Addition: Inject the solvent into the sealed vial via a syringe through a septum, or open the vial only inside the fume hood.

  • Agitation: Vortex the solution. Causality: Amine hydrochlorides can sometimes form transient clumps upon initial solvent contact due to rapid localized dissolution and reprecipitation. Vortexing ensures complete homogeneity.

Mandatory Visualization: Safe Handling & Containment Workflow

The following diagram illustrates the logical flow of containment and hazard mitigation when handling this specific API intermediate.

G cluster_0 Engineering Controls & PPE cluster_1 Active Handling (Inside Fume Hood) Start Material Receiving [1-(pyridin-2-yl)azetidin-3-yl]methanol HCl Storage Storage Desiccator, 2-8°C, Protect from Light Start->Storage Prep Pre-Weighing Checks Verify Hood Velocity (80-100 fpm) Storage->Prep PPE Don PPE Nitrile Gloves (x2), Goggles, Lab Coat Prep->PPE Dispense Dispensing Phase Use Anti-Static Boat & Spatula PPE->Dispense Solubilize Solubilization Add Solvent (Water/DMSO/MeOH) Dispense->Solubilize Decon Decontamination Wipe down with damp cloth, then 70% IPA Solubilize->Decon Waste Waste Disposal Aqueous/Organic Hazardous Waste Decon->Waste

Caption: Operational workflow and hierarchy of controls for handling[1-(pyridin-2-yl)azetidin-3-yl]methanol HCl.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. The response must be immediate and systematic to prevent secondary exposure.

Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the dry powder, as this will aerosolize the acute toxin[6].

  • Suppress: Gently cover the spill with damp absorbent pads (using water, as the HCl salt is water-soluble).

  • Collect: Carefully scoop the damp pads and dissolved residue into a wide-mouth hazardous waste container using a non-sparking scraper.

  • Decontaminate: Wash the surface with a copious amount of water to dissolve any remaining micro-crystals, followed by a wipe-down with 70% Isopropyl Alcohol (IPA) to dry the surface and remove organic residues[7].

Disposal: Do not dispose of this compound down the drain. All solid waste (contaminated gloves, weigh boats, wipes) must be placed in a sealed, labeled biohazard or chemical waste bin. Liquid waste containing the dissolved compound must be collected in properly labeled, compatible containers (e.g., High-Density Polyethylene - HDPE) and managed according to local environmental regulations for halogenated or non-halogenated organic waste, depending on the solvent matrix used.

References

  • NextSDS. "[1-(pyridin-2-yl)azetidin-3-yl]methanol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl Quality Management. Available at:[Link]

  • World Pharma Today. "Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling." World Pharma Today. Available at:[Link]

Sources

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